molecular formula C22H20O12 B8002982 (-)-Epigallocatechin gallate hydrate

(-)-Epigallocatechin gallate hydrate

Cat. No.: B8002982
M. Wt: 476.4 g/mol
InChI Key: PXQAGKPQXWPYKC-IUFJOMBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of (-)-Epigallocatechin (B1671488) Gallate Hydrate (B1144303) as a Bioactive Compound

(-)-Epigallocatechin gallate hydrate is extensively studied for its multifaceted bioactive properties, which are largely attributed to its chemical structure, particularly its phenolic hydroxyl groups. nih.govresearchgate.net It is celebrated for its potent antioxidant capabilities, which involve scavenging free radicals and reactive oxygen species, thus protecting cells from oxidative damage. nih.govselleckchem.commdpi.com Beyond its antioxidant function, EGCG exhibits a wide array of other biological effects.

Research has demonstrated its role as an anti-inflammatory, anti-angiogenic, and antitumor agent. chemicalbook.comselleckchem.com It modulates various cell signaling pathways involved in cancer progression, such as nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and the epidermal growth factor receptor (EGFR) signaling pathway. selleckchem.com Studies have shown that EGCG can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). chemicalbook.comnih.gov For instance, some research suggests EGCG triggers mitochondrial damage in cancer cells, leading to a cascade that results in cell death, while leaving normal cells unharmed. eurekalert.org

Furthermore, EGCG is recognized for its neuroprotective effects, with investigations into its potential to alter the cleavage of amyloid precursor protein and reduce the formation of amyloid-β plaques associated with neurodegenerative conditions. chemicalbook.comnih.gov The compound also shows immunomodulatory effects, influencing the function of various immune cells, particularly T cells. selleckchem.com In the context of skin health, EGCG has been found to promote skin hydration by influencing the expression of genes related to natural moisturizing factors and to offer photoprotective benefits against UV-induced damage. nih.govresearchgate.netmdpi.com

The fundamental chemical and physical characteristics of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
Molecular Formula C22H18O11·xH2O cymitquimica.com
Molecular Weight 476.38 g/mol (Monohydrate) metasci.ca
Molecular Weight (Anhydrous) 458.37 g/mol chemicalbook.comselleckchem.com
Appearance Off-white to light pink or light yellow powder/crystal researchgate.netcymitquimica.commetasci.ca
Melting Point 216-218°C metasci.casigmaaldrich.com

| CAS Number | 989-51-5 | selleckchem.comfishersci.ca |

Table 2: Solubility Data for this compound

Solvent Solubility Source(s)
Water 20 mg/mL (with ultrasonic) metasci.ca
DMSO ≥30 mg/mL metasci.ca
Ethanol Soluble chemicalbook.comchemicalbook.com

| Dimethyl formamide | Soluble | chemicalbook.comchemicalbook.com |

Current Trajectories and Unanswered Questions in this compound Research

Despite the extensive body of research on EGCG, several critical questions remain, and its clinical application is limited by inherent challenges. mdpi.com A primary hurdle is the compound's poor stability and low bioavailability. mdpi.comresearchgate.netnih.gov EGCG is susceptible to degradation, and its absorption in the intestine is inefficient, with the gut microbiota playing a significant role in its metabolism before absorption. mdpi.comnih.gov These factors mean that achieving therapeutic concentrations in target tissues is difficult.

Current research trajectories are heavily focused on overcoming these limitations. A promising avenue of investigation is the development of novel delivery systems, such as encapsulation in nanocarriers like solid lipid nanoparticles or microsomes. mdpi.comnih.gov These technologies aim to improve the stability, solubility, and skin penetration of EGCG, thereby enhancing its therapeutic efficacy. nih.gov

Another major research direction involves elucidating the precise molecular mechanisms underlying its diverse biological effects. While many signaling pathways affected by EGCG have been identified, the direct molecular targets and the complete sequence of events are still being mapped out. selleckchem.comnih.govnih.gov For example, research continues to explore how EGCG differentially affects cancerous and normal cells, its interaction with specific enzymes like telomerase and DNA methyltransferase, and its ability to modulate gene expression, such as activating the p53 tumor suppressor gene. selleckchem.comnih.govquora.com

Finally, contemporary studies are exploring the full therapeutic potential of EGCG in preventing and managing a wide range of chronic and lifestyle-related diseases, including metabolic syndrome, cardiovascular conditions, and various types of cancer. mdpi.comresearchgate.netmdpi.com The anti-senescence, or anti-aging, properties of EGCG are also an emerging field of interest, with studies investigating its ability to protect against age-associated cellular changes and oxidative stress. mdpi.com Fully unlocking the therapeutic potential of EGCG will require continued investigation into these complex areas. mdpi.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11.H2O/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8;/h1-6,18,21,23-30H,7H2;1H2/t18-,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAGKPQXWPYKC-IUFJOMBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Structural Characterization and Analysis of Epigallocatechin Gallate Hydrate

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

A combination of chromatographic separation and spectrometric detection provides the foundation for the comprehensive analysis of EGCG. These techniques offer high sensitivity and selectivity, enabling detailed qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for determining the purity and concentration of EGCG in various samples, including green tea extracts and pharmaceutical formulations. scielo.brthermofisher.com The technique utilizes a stationary phase, typically a C18 column, and a mobile phase to separate EGCG from other related catechins and impurities. scielo.brnih.gov

The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., water with phosphoric acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brnih.gov The addition of an acid is essential for good peak resolution and to prevent peak tailing. scielo.br Detection is typically performed using a UV detector, with wavelengths set around 280 nm, where catechins exhibit strong absorbance. scielo.brmdpi.com

For quantitative analysis, the method's linearity is established by creating a calibration curve from standard solutions of known EGCG concentrations. Studies have demonstrated excellent linearity (r² > 0.99) over concentration ranges such as 60-300 µg/mL. scielo.brresearchgate.net The method's accuracy is confirmed by comparing results with certified reference materials, showing high agreement. thermofisher.com HPLC analysis can determine EGCG content in various tea products, where it is often the most abundant catechin (B1668976), with concentrations reaching up to 64.0 mg/g in green tea and 80.8 mg/g in green tea extracts. thermofisher.com

Table 1: Representative HPLC Parameters for EGCG Analysis

Parameter Description Source
Column C18 reversed-phase scielo.brthermofisher.com
Mobile Phase Water/acetonitrile/methanol/ethyl acetate/glacial acetic acid (89:6:1:3:1 v/v/v/v/v) scielo.br
Flow Rate 0.7 mL/min to 1.2 mL/min (gradient) scielo.brresearchgate.net
Detection UV at 280 nm scielo.br
Linearity Range 60-300 µg/mL scielo.br

| Correlation Coefficient (r²) | >0.99 | scielo.br |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Identification and Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. slideshare.net This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. mdpi.comnih.gov For EGCG analysis, UHPLC methods can separate major catechins in as little as 3 to 5 minutes, a substantial reduction from the longer run times of traditional HPLC. nih.govjasco-global.com

The development and validation of UHPLC methods for EGCG follow stringent guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov Validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.gov Specificity is confirmed by the ability to separate the EGCG peak completely from other components in the sample matrix. nih.gov Linearity is consistently high, with correlation coefficients (R²) often exceeding 0.998. nih.govresearchgate.net Accuracy, measured through recovery studies, typically falls within the acceptable range of 99.1% to 100.4%. nih.gov The precision of the method is demonstrated by a low relative standard deviation (RSD), often less than 2%, for repeated measurements. nih.gov

UHPLC is not only used for analyzing EGCG itself but also its degradation or oxidation products, such as dimers. nih.govresearchgate.net The enhanced separation power of UHPLC is crucial for resolving these closely related compounds. nih.gov

Table 2: UHPLC Method Validation Summary for EGCG Analysis

Validation Parameter Typical Result Source
Specificity Complete peak separation from matrix components nih.gov
Linearity (R²) ≥ 0.9988 nih.gov
Accuracy (% Recovery) 99.1% - 100.4% nih.gov
Method Precision (%RSD) < 2% nih.gov
Limit of Detection (LOD) 0.1 - 0.4 µg/mL nih.gov

| Analysis Time | < 5 minutes | jasco-global.com |

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful technique for the definitive identification of EGCG and the characterization of its metabolites. mdpi.com It is almost always coupled with a liquid chromatography system (LC-MS) to separate complex mixtures before analysis. frontiersin.orgnih.gov Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative mode. mdpi.comnih.gov In negative mode, EGCG typically forms a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 457. mdpi.com In positive mode, the protonated adduct [M+H]⁺ is observed at m/z 459.09. nih.govnih.gov

High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, which are essential for confirming the elemental composition of EGCG and its metabolites. nih.govdigitellinc.com Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve fragmenting the parent ion to produce a characteristic pattern of product ions, which serves as a structural fingerprint for unequivocal identification. nih.govmassbank.eu

LC-MS-based metabolomics studies have been instrumental in identifying EGCG metabolites in biological systems. frontiersin.orgnih.gov This approach has enabled the discovery of novel oxidative metabolites, including EGCG quinones, dimers (with m/z of 915.16), and cysteinyl EGCG conjugates in mice and humans. nih.govdigitellinc.com

Table 3: Mass Spectrometric Data for EGCG Identification

Ion Mode m/z (mass-to-charge ratio) Instrument Type Source
[M+H]⁺ Positive 459.0922 LC-ESI-QTOF nih.gov
[M-H]⁻ Negative 457 ESI mdpi.com
[M-H]⁻ Negative 458.08491 (Exact Mass) LC-ESI-QTOF massbank.eu
Oxidized Dimer [O-EGCG] Positive 915.16 UHPLC-MS nih.govresearchgate.net
Fragment Ion Positive 139.0387 LC-ESI-QTOF nih.gov

| Fragment Ion | Positive | 289.0709 | LC-ESI-QTOF | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of (-)-Epigallocatechin (B1671488) gallate hydrate (B1144303). nih.govmdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., TOCSY, HMBC) NMR experiments are employed to assign all proton and carbon signals and confirm the connectivity of the molecule's intricate structure. nih.govresearchgate.net

¹H-NMR is also used for quantitative analysis (qNMR) by integrating the signals of specific protons relative to an internal standard. rsc.org For EGCG, the singlet signal of the H-6'' proton of the galloyl moiety at around δ 6.62 ppm is often selected for quantification. rsc.org The limits of detection and quantitation for EGCG by ¹H-NMR have been reported as 28.1 and 56.2 µg/mL, respectively. rsc.org

Furthermore, NMR is uniquely suited for studying the conformation and dynamics of EGCG. nih.govnih.gov Solid-state NMR has been used to investigate the orientation and interaction of EGCG when incorporated into lipid bilayers, providing insights into its behavior at cell membrane interfaces. nih.govresearchgate.net NMR studies have also shown that EGCG can interact with peptides, stabilizing their monomeric, unstructured conformations and inhibiting fibrillation. nih.gov

Table 4: Key ¹H and ¹³C NMR Chemical Shifts for EGCG

Nucleus Position Chemical Shift (δ, ppm) Source
¹H H-2', H-6' (B-ring) ~6.81 researchgate.net
¹H H-6'' (D-ring) ~6.62 rsc.org
¹H H-6, H-8 (A-ring) ~5.95, ~5.84 researchgate.net

Infrared (IR) Spectroscopy for Detecting Chemical Modifications and Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the EGCG molecule. The IR spectrum of EGCG displays prominent absorption bands corresponding to its various structural features. researchgate.netresearchgate.net

A broad band observed in the region of 3350-3400 cm⁻¹ is attributed to the stretching vibrations of the numerous phenolic hydroxyl (-OH) groups. researchgate.netnih.gov The stretching vibration of the ester carbonyl group (C=O) in the gallate moiety typically appears as a strong peak around 1690-1700 cm⁻¹. mdpi.comresearchgate.net Aromatic C=C stretching vibrations from the phenolic rings are also visible in the spectrum.

IR spectroscopy is particularly useful for detecting chemical modifications to the EGCG structure. mdpi.comnih.gov For example, when EGCG is grafted onto another polymer like chitosan (B1678972), changes in the characteristic peaks, such as shifts in the C-O stretching band at 1080 cm⁻¹, can confirm the successful modification. mdpi.com Similarly, the formation of complexes or nanoparticles involving EGCG can be monitored by shifts in the hydroxyl and carbonyl bands, indicating interactions like hydrogen bonding. nih.gov

Table 5: Characteristic FTIR Absorption Bands for EGCG

Wavenumber (cm⁻¹) Assignment Source
~3352 -OH (hydroxyl) stretching researchgate.net
~1690 C=O (ester carbonyl) stretching researchgate.net
1000-1500 Aromatic (C-O) and aliphatic (C-O) bond stretching mdpi.com

Advanced Analytical Approaches for Modified (-)-Epigallocatechin Gallate Hydrate Derivatives

Due to challenges with the stability and bioavailability of EGCG, various structural modifications are performed to create derivatives with improved properties. mdpi.comresearchgate.net These modifications include esterification, alkylation, glycosylation, and acetylation, which primarily target the reactive phenolic hydroxyl groups. mdpi.comresearchgate.net The characterization of these new EGCG derivatives requires a combination of the advanced analytical methods described above. mdpi.commdpi.com

The synthesis of a novel derivative, such as an EGCG-valine hybrid or a C18-alkylated EGCG, is typically confirmed through a multi-faceted analytical approach. nih.govmdpi.com

NMR Spectroscopy (¹H and ¹³C) is essential for unequivocally determining the exact position of the modification. For instance, in the synthesis of a C18-alkylated EGCG, ¹³C NMR showed significant chemical shifts for carbons in the D-ring, confirming alkylation at that site, while the ¹H NMR spectrum showed new signals corresponding to the C18-chain protons. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the new derivative, verifying the addition of the modifying group. nih.govmdpi.com

Infrared (IR) Spectroscopy helps to confirm the presence of new functional groups or changes in existing ones, such as the formation of a new ester linkage. mdpi.com

HPLC and UHPLC are used to purify the crude reaction products and assess the purity of the final derivative. mdpi.com The lack of selectivity in some chemical synthesis methods can lead to complex product mixtures, making preparative HPLC a necessary purification step. mdpi.com

This integrated analytical workflow is critical for the structural elucidation and quality control of novel EGCG derivatives designed for various applications. nih.govmdpi.com

Spectroscopic and Computational Studies for Molecular Interactions

Spectroscopic techniques and computational simulations are pivotal in characterizing the non-covalent and covalent interactions of EGCG with various biological molecules. These methods provide insights into the structural changes and binding mechanisms at a molecular level.

Multi-spectroscopic methods have been employed to investigate the interaction between EGCG and proteins like bovine lactoferrin. nih.gov Techniques such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy have revealed that EGCG can induce conformational changes in proteins, such as an increase in α-helix structures at the expense of β-sheets. nih.gov Fluorescence spectroscopy has further shown that both tryptophan and tyrosine residues of proteins can be involved in the interaction with EGCG. nih.gov

Computational approaches, including molecular dynamics (MD) simulations and molecular docking, complement experimental data by providing a detailed view of the binding modes and energetics of EGCG interactions. acs.orgfigshare.com For instance, MD simulations have been used to explore the binding mechanism between EGCG and the tumor suppressor protein p53, identifying key residues involved in the interaction. acs.orgfigshare.comacs.org These studies have highlighted the importance of the pyrogallol (B1678534) motifs in EGCG for stable binding. acs.orgfigshare.com Molecular modeling has also been used to support the binding of EGCG to enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov

Isothermal titration calorimetry (ITC) is another powerful technique used to determine the thermodynamic parameters of EGCG binding to macromolecules, revealing that hydrogen bonding often plays a crucial role in these interactions. nih.gov

Table 1: Spectroscopic and Computational Methods for EGCG Interaction Analysis

Analytical Technique Target Molecule/System Key Findings
Multi-spectroscopic Methods (FTIR, CD, Fluorescence) Bovine lactoferrin EGCG induces changes in the secondary structure of the protein, with interactions involving tryptophan and tyrosyl groups. nih.gov
Molecular Dynamics (MD) Simulations p53 N-terminal domain Revealed a unique conformational opening in p53 that allows for stable EGCG binding, highlighting the significance of pyrogallol motifs. acs.orgfigshare.com
Molecular Docking DNA methyltransferases (DNMTs), Histone deacetylases (HDACs) Supported the binding of EGCG to the active sites of these enzymes, suggesting a mechanism for its epigenetic regulatory activities. nih.gov
Isothermal Titration Calorimetry (ITC) Bovine lactoferrin Demonstrated a spontaneous, two-stage binding mechanism primarily driven by hydrogen bonds. nih.gov

Proteomic and Metabolomic Analyses in Biological Systems

Proteomics and metabolomics offer a system-wide perspective on the biological effects of EGCG, identifying global changes in protein expression and metabolite profiles within cells and organisms.

Proteomic analyses, often utilizing techniques like two-dimensional gel electrophoresis and mass spectrometry (e.g., nano-LC-MS/MS), have been instrumental in identifying the cellular proteins that are affected by EGCG treatment. digitellinc.comnih.gov In human HepG2 cells, proteomic studies identified 18 differentially expressed proteins in response to EGCG, involved in processes such as lipid metabolism, antioxidant defense, and respiration. nih.gov Similarly, in trophoblast cells, proteomic analysis revealed that EGCG downregulates signaling pathways related to EIF2 and mTOR while upregulating pathways associated with lipid degradation. mdpi.com A chemoproteomic approach using a synthesized EGCG probe successfully identified numerous interacting proteins in HeLa cells, including the glycolytic enzyme GAPDH. digitellinc.com

Metabolomic studies, which analyze the complete set of small-molecule metabolites, have shed light on the metabolic pathways modulated by EGCG. In a study on Streptococcus suis, combined proteomics and metabolomics revealed that EGCG treatment perturbed key pathways including ABC transporters, glycolysis/gluconeogenesis, and aminoacyl-tRNA biosynthesis. frontiersin.org In a mouse model, metabolomic analysis suggested that EGCG-induced changes in gut microbiota metabolites contributed to its biological effects. rsc.org Furthermore, in A549 cells, metabolomics identified 33 differentially expressed metabolites upon EGCG treatment, affecting the metabolism of glucose, amino acids, and glutathione (B108866). frontiersin.org

These 'omics' approaches provide a comprehensive understanding of the molecular networks influenced by EGCG, linking its interaction with specific targets to broader physiological outcomes.

Table 2: Proteomic and Metabolomic Findings of EGCG in Biological Systems

Biological System Analytical Approach Key Findings
Streptococcus suis Proteomics & Metabolomics Down-regulation of proteins involved in DNA replication and cell wall synthesis; perturbation of ABC transporters and glycolysis pathways. frontiersin.org
Human HepG2 Cells Proteomics (2D-GE, LC-MS/MS) Identification of 18 differentially expressed proteins involved in lipid metabolism, antioxidant defense, and respiration. nih.gov
Human Trophoblast Cells Proteomics (nanoLC-MS/MS) Downregulation of EIF2 and mTOR signaling pathways; upregulation of lipid degradation and oxidative metabolism pathways. mdpi.com
Hyperuricemic Mouse Model Metabolomics & 16S rDNA Sequencing EGCG altered gut microbiota composition and modified bacterial metabolites. rsc.org
Human A549 Lung Cancer Cells Metabolomics (LC-MS) Altered levels of 33 metabolites involved in glucose, amino acid, and glutathione metabolism. frontiersin.org
Rats with Lipid Metabolism Disorder Metabolomics & Gut Microbiota Analysis EGCG, especially with taurine, modulated gut microbiota and altered metabolites like N-linoleoyl proline and cortisol. mdpi.com

Molecular Mechanisms and Cellular Interactions of Epigallocatechin Gallate Hydrate

Modulation of Intracellular Signaling Pathways

EGCG exerts its effects by interacting with and modulating a wide array of intracellular signaling cascades. These interactions can lead to the inhibition of pro-inflammatory and pro-survival pathways, as well as the activation of pathways that promote cellular homeostasis and suppress aberrant cell growth.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. mdpi.com Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers. EGCG has been shown to be a potent inhibitor of NF-κB activation. mdpi.commdpi.com

In various cell models, EGCG has demonstrated the ability to suppress NF-κB activity. mdpi.com For instance, in bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), EGCG inhibited the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the NF-κB subunit RelA. nih.gov This action effectively blocks the DNA-binding activity of NF-κB and subsequent transcription of pro-inflammatory genes. nih.gov Further research has revealed that EGCG can directly interact with the NF-κB p65 subunit through a covalent modification, specifically by irreversible reaction with sulfhydryl groups of cysteine residues. mdpi.com This direct binding prevents NF-κB from binding to its target DNA sequences, thus inhibiting its transcriptional activity. mdpi.com In microglia, EGCG's anti-inflammatory effects are associated with the suppression of the NF-κB pathway, highlighting its neuroprotective potential. frontiersin.org

Cell Type Stimulus Key Findings on EGCG's Effect on NF-κB Pathway
Bone Marrow-Derived MacrophagesLipopolysaccharide (LPS)Inhibited IκBα degradation and RelA nuclear translocation, blocking NF-κB DNA-binding activity. nih.gov
Normal Human Bronchial Epithelial Cells-Covalently modifies the p65 subunit of NF-κB, preventing its binding to DNA. mdpi.com
BV2 Microglial CellsCobalt Chloride (Hypoxia model)Suppressed NF-κB activation, contributing to its anti-inflammatory effects. frontiersin.org
Epidermoid Carcinoma Cells-Inhibition of NF-κB was linked to the induction of apoptosis. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) cascades, are crucial for regulating a variety of cellular processes like proliferation, differentiation, and stress responses. EGCG has been shown to modulate these pathways, often in a context-dependent manner.

In human villous trophoblasts, EGCG was found to inhibit cell growth by increasing the phosphorylation of ERK1/2 and p38 MAPK, but not JNK. nih.gov This suggests a selective effect on specific MAPK subfamilies. nih.gov Conversely, in bone marrow-derived macrophages stimulated by LPS, EGCG inhibited the phosphorylation of ERK1/2, JNK, and p38, contributing to its anti-inflammatory effects. capes.gov.br This indicates that EGCG can prevent pro-inflammatory gene expression by blocking these MAPK signaling pathways. capes.gov.br The inhibitory action of EGCG on p38 MAPK and JNK pathways has also been observed in chronic myeloid leukemia cells. ilo.org

Cell Type Key Findings on EGCG's Effect on MAPK Pathways
Human Villous TrophoblastsInhibited cell growth by increasing phosphorylation of ERK1/2 and p38 MAPK. nih.gov
Bone Marrow-Derived MacrophagesInhibited LPS-induced phosphorylation of ERK1/2, JNK, and p38, preventing pro-inflammatory gene expression. capes.gov.br
Chronic Myeloid Leukemia CellsInhibited the p38-MAPK/JNK pathway. ilo.org
Normal Human KeratinocytesStimulated a Ras, MEKK1, MEK3, and p38 cascade to increase activator protein 1 (AP-1) factor-dependent gene expression.

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Axis Modulation

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. EGCG has been extensively studied for its ability to inhibit this pathway, thereby exerting anti-cancer effects. ilo.org

In human pancreatic carcinoma cells, EGCG was shown to dramatically inhibit cell proliferation and induce apoptosis. Mechanistically, it upregulated the expression of PTEN, a negative regulator of the PI3K/Akt pathway, and downregulated the phosphorylation of both Akt and mTOR. Similarly, in human villous trophoblasts, EGCG's inhibitory effect on cell growth was linked to decreased phosphorylation of Akt. nih.gov The inhibition of the PI3K/Akt/mTOR pathway by EGCG has also been implicated in its beneficial effects in other conditions, such as spinal cord injury, where it was as effective as a direct mTOR inhibitor in suppressing the pathway.

Cell Type Key Findings on EGCG's Effect on PI3K/Akt/mTOR Pathway
Human Pancreatic Carcinoma Cells (PANC-1)Upregulated PTEN expression and downregulated the phosphorylation of Akt and mTOR, leading to inhibited proliferation and induced apoptosis.
Human Villous TrophoblastsDecreased phosphorylation of Akt, contributing to the inhibition of cell growth. nih.gov
Spinal Cord Injury Model (Rats)Suppressed mTOR signaling, evidenced by a reduction in phosphorylated S6, leading to improved functional recovery.
Various Cancer Cell Lines (Bladder, Lung, Melanoma, Breast)Induces apoptosis by modulating the PI3K/Akt pathway. ilo.org

AMP-activated Protein Kinase (AMPK) Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in maintaining metabolic homeostasis. Activation of AMPK can inhibit anabolic pathways and stimulate catabolic processes to restore cellular energy balance. EGCG is a known activator of the AMPK pathway.

In hepatocytes, both EGCG and resveratrol (B1683913) were found to activate AMPK, leading to the inhibition of cholesterol synthesis. Studies in muscle cells and pancreatic β-cells have shown that EGCG activates AMPK by inhibiting glutamate (B1630785) dehydrogenase. This action may be beneficial in pre-diabetic states by resensitizing insulin-resistant muscle and reducing excessive insulin (B600854) secretion. The activation of AMPK by EGCG has also been linked to its anti-cancer effects, as it can lead to the downregulation of the mTOR pathway and suppress cancer cell proliferation. Some synthetic analogs of EGCG have been shown to be even more potent AMPK activators than EGCG itself.

Cell Type/Model Key Findings on EGCG's Effect on AMPK Pathway
Hepatocytes (LMH cells)Activated AMPK, leading to the inhibition of lipid synthesis-related gene and protein expression.
Muscle Myotubes (C2C12) and Pancreatic β-cellsActivated AMPK through the inhibition of glutamate dehydrogenase.
Human Breast Cancer CellsActivation of AMPK by EGCG analogs inhibited cell proliferation and suppressed tumorsphere formation.
Human Hepatoma CellsActivated AMPK, inhibiting protein and lipid synthesis.

JAK/STAT Signaling Pathway Interference

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine and growth factor receptors, playing a pivotal role in immunity, cell proliferation, and differentiation. EGCG has been shown to interfere with this pathway, particularly in the context of inflammatory responses and cancer.

In mouse spleen cells, EGCG was found to inhibit the activation of the JAK/STAT pathway induced by Staphylococcal enterotoxin A (SEA). Specifically, EGCG decreased the SEA-induced expression of interferon-gamma (IFN-γ) and suppressor of cytokine-signaling 1 (SOCS1). It also significantly inhibited the phosphorylation of STAT3. This inhibitory effect is thought to be due to the direct binding of EGCG to SEA, which in turn prevents the binding of SEA to the gp130 receptor, a key step in activating the JAK/STAT pathway. In melanoma, EGCG has been shown to inhibit JAK-STAT signaling, which contributes to its anti-tumor immune effects. Docking studies have suggested that EGCG interacts with a pivotal residue in the STAT3 SH2 domain, thereby disrupting STAT3 peptide binding.

Cell Type/Model Stimulus Key Findings on EGCG's Effect on JAK/STAT Pathway
Mouse Spleen CellsStaphylococcal enterotoxin A (SEA)Inhibited SEA-induced phosphorylation of STAT3 and decreased expression of IFN-γ and SOCS1.
Melanoma Cells-Inhibited JAK-STAT signaling, leading to increased anti-tumor immune responses.
Cholangiocarcinoma CellsInterferon-gamma (INFγ)Suppressed INFγ-induced JAK-STAT signaling.

Wnt/β-catenin and Notch Signaling Pathways

The Wnt/β-catenin and Notch signaling pathways are evolutionarily conserved pathways that are crucial for embryonic development, tissue homeostasis, and stem cell maintenance. Aberrant activation of these pathways is frequently observed in various cancers.

Wnt/β-catenin Pathway: EGCG has been shown to suppress the Wnt/β-catenin pathway. In colorectal cancer stem cells, EGCG inhibited spheroid formation and the expression of cancer stem cell markers by downregulating the activation of the Wnt/β-catenin pathway. Upregulation of this pathway was able to diminish the inhibitory effects of EGCG. In 3T3-L1 preadipocytes, the anti-adipogenic effects of EGCG were found to be dependent on the upregulation of the Wnt/β-catenin pathway, which in turn downregulated major genes involved in adipogenesis.

Notch Signaling Pathway: EGCG has also been demonstrated to target and inhibit the Notch signaling pathway. In human macrophages, EGCG was shown to attenuate the inflammatory response by shutting off Notch signaling in the immediate early stage of treatment. This effect was independent of the 67-kDa laminin (B1169045) receptor, a known receptor for EGCG. EGCG promoted the rapid degradation of mature Notch from the cell membrane and the nuclear Notch intercellular domain via the proteasome pathway. In various cancer cell lines, including neuroblastoma and colon cancer, EGCG has been shown to inhibit Notch-1 and Notch-2 expression. nih.gov This inhibition of the Notch pathway by EGCG has been linked to reduced cancer cell proliferation and sphere formation. nih.gov

Pathway Cell Type/Model Key Findings on EGCG's Effect
Wnt/β-catenin Colorectal Cancer Stem CellsInhibited colorectal cancer stem cells by suppressing the Wnt/β-catenin pathway.
3T3-L1 PreadipocytesAnti-adipogenic effects were dependent on the upregulation of the Wnt/β-catenin pathway.
Notch Human MacrophagesAttenuated the inflammatory response by rapidly shutting off Notch signaling via proteasomal degradation.
Head and Neck Squamous Cell Carcinoma CSCsReduced sphere formation through Notch inhibition. nih.gov
Neuroblastoma and Colon Cancer CellsInhibited Notch-1 and Notch-2 expression. nih.gov

Epidermal Growth Factor Receptor (EGFR) and HER2 Pathway Interactions

(-)-Epigallocatechin (B1671488) gallate (EGCG) has been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, survival, and differentiation. nih.gov EGCG can directly inhibit the activation of EGFR that is dependent on epidermal growth factor. nih.gov This inhibitory action extends to the downstream elements of the pathway, including the mitogen-activated protein kinases (MAPKs) ERK1/2. nih.gov

In various cancer cell lines, EGCG has demonstrated the ability to block the EGFR pathway, often by binding to the EGFR receptor. nih.gov For instance, in human thyroid carcinoma cell lines, EGCG was observed to reduce the protein levels of phosphorylated EGFR. nih.gov Similarly, in hepatocellular carcinoma cells, treatment with EGCG led to a downregulation of both EGFR and its ligand, Human Epidermal Growth Factor Receptor 2 (HER2), expression. nih.gov The interaction of EGCG with the EGFR pathway can lead to significant cellular changes, including an increase in the levels of p53, p21(WAF-1), and p27(KIP-1), a reduction in cyclin E levels, and decreased CDK2 kinase activity, ultimately resulting in G1 cell cycle arrest and, with sustained exposure, apoptosis. nih.gov

It's noteworthy that the efficacy of EGCG can be influenced by the mutational status of the EGFR gene. While some studies have shown EGCG to be effective in cell lines with wild-type EGFR, others have reported resistance to EGCG in cell lines harboring EGFR mutations, suggesting that these mutations may alter the binding affinity of EGCG to the receptor. nih.gov

Key ProteinEffect of EGCGCellular Outcome
EGFR Inhibition of activation, decreased phosphorylation, and down-regulation of expression. nih.govnih.govInhibition of proliferation and survival signals.
HER2 Down-regulation of expression. nih.govAttenuation of a key ligand for EGFR pathway activation.
ERK1/2 Inhibition of activation. nih.govBlockade of downstream signaling for cell growth.
p53, p21, p27 Increased levels. nih.govPromotion of cell cycle arrest.
Cyclin E, CDK2 Reduced levels and activity. nih.govInduction of G1 phase cell cycle arrest.

Insulin-like Growth Factor 1 Receptor (IGF1R) Pathway Modulation

The Insulin-like Growth Factor (IGF)/IGF-1 Receptor (IGF-1R) axis is another critical pathway in cell growth and development that is modulated by EGCG. nih.gov Research has shown that EGCG can inhibit the activation of this pathway, particularly in cancer cells where it is often constitutively active. nih.gov

Treatment of human hepatocellular carcinoma cells with EGCG resulted in a decrease in the phosphorylated, or activated, form of the IGF-1R protein. nih.gov This inhibition of IGF-1R activation consequently leads to a reduction in its downstream signaling molecules. These include phosphorylated forms of ERK (p-ERK), Akt (p-Akt), Stat-3 (p-Stat-3), and GSK-3β (p-GSK-3β). nih.gov Furthermore, EGCG has been found to decrease the levels of both IGF-1 and IGF-2 proteins and their corresponding mRNAs, while simultaneously increasing the levels of IGF Binding Protein-3 (IGFBP-3), which sequesters IGFs and prevents them from binding to their receptor. nih.gov These actions collectively suggest that EGCG can overcome the stimulatory effects of IGFs on the IGF-1R dependent signaling pathway. nih.gov

ComponentEffect of EGCGConsequence
p-IGF-1R Decreased levels. nih.govInhibition of the primary receptor in the pathway.
p-ERK, p-Akt, p-Stat-3, p-GSK-3β Decreased levels. nih.govBlockade of downstream signaling cascades.
IGF-1, IGF-2 (protein and mRNA) Decreased levels. nih.govReduction in ligands available to activate IGF-1R.
IGFBP-3 Increased levels. nih.govEnhanced sequestration of IGFs, preventing receptor activation.

p53 and p21 Signaling Pathway Regulation

EGCG has been shown to modulate the p53 and p21 signaling pathways, which are central to cell cycle control and apoptosis. In several cancer cell lines, EGCG induces the expression of p53, a tumor suppressor protein, which in turn can lead to cell growth arrest and apoptosis. nih.gov The induction of p53 by EGCG can be associated with an upregulation of its downstream target, p21/WAF1, a cyclin-dependent kinase inhibitor. nih.gov

The stabilization of p53 by EGCG can be mediated through phosphorylation on critical serine residues and the downregulation of murine double minute 2 (MDM2) protein, a negative regulator of p53. nih.gov This stabilized and activated p53 then transcriptionally activates target genes like p21/WAF1 and Bax, promoting cell cycle arrest and apoptosis, respectively. nih.gov

However, the relationship between EGCG, p53, and p21 is complex and can be context-dependent. In some instances, EGCG has been found to induce p21 expression in a p53-independent manner. nih.gov For example, in a study on NOD mice, EGCG was shown to normalize low levels of p21 without significantly affecting p53 levels. nih.gov This suggests that EGCG's ability to regulate the p21/PCNA complex can be dependent on the cellular environment and the status of other regulatory proteins like pRb. nih.gov

MoleculeEffect of EGCGReported MechanismCellular Outcome
p53 Stabilization and increased expression. nih.govPhosphorylation and downregulation of MDM2. nih.govUpregulation of transcriptional activity. nih.gov
p21/WAF1 Increased expression. nih.govnih.govnih.govCan be p53-dependent or p53-independent. nih.govnih.govCell cycle arrest. nih.govnih.gov
Bax Upregulation. nih.govTranscriptional activation by p53. nih.govPromotion of apoptosis. nih.gov

Nrf2 Activation and Antioxidant Response Element Regulation

(-)-Epigallocatechin gallate hydrate (B1144303) is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. nih.govmdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by stimuli such as EGCG, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying enzyme genes, initiating their transcription. mdpi.comnih.gov

EGCG treatment has been shown to increase the nuclear accumulation, ARE binding, and transcriptional activity of Nrf2. nih.gov This activation of the Nrf2 pathway leads to the induced expression of a battery of cytoprotective enzymes. mdpi.comnih.gov The activation of Nrf2 by EGCG can be mediated through upstream signaling kinases such as Akt and ERK1/2. nih.gov Pharmacological inhibition of these kinases has been shown to abrogate the nuclear translocation of Nrf2 induced by EGCG. nih.gov

Upstream KinaseEffect of EGCG on KinaseEffect on Nrf2Downstream Effect
Akt Activation. nih.govPromotes nuclear translocation. nih.govInduction of antioxidant enzymes. nih.gov
ERK1/2 Activation. nih.govPromotes nuclear translocation. nih.govInduction of antioxidant enzymes. nih.gov

The downstream targets of Nrf2 activated by EGCG include a range of antioxidant enzymes that play a crucial role in mitigating oxidative stress.

Nrf2 Target GeneEffect of EGCG-mediated Nrf2 Activation
Heme Oxygenase-1 (HO-1) Upregulated expression. nih.govmdpi.comnih.gov
NAD(P)H Quinone Dehydrogenase 1 (NQO1) Upregulated expression. nih.govplos.org
Manganese Superoxide Dismutase (MnSOD) Upregulated expression. nih.gov
Glutamate-Cysteine Ligase (GCL) Upregulated expression. nih.govplos.org
Glutathione (B108866) Peroxidase 1 (GPx1) Upregulated expression. plos.org

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Matrix Metalloproteinase (MMP) Inhibition Mechanisms

EGCG has been found to inhibit the expression and function of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and various Matrix Metalloproteinases (MMPs), both of which are key players in cancer progression, angiogenesis, and metastasis.

HIF-1α is a master regulator of the cellular response to hypoxia and controls the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). mdpi.com EGCG has been shown to reduce the expression of HIF-1α in various cancer cell lines. mdpi.com For instance, in hypoxic microglial cells, EGCG attenuated the expression of HIF-1α. nih.gov This inhibition of HIF-1α can, in turn, lead to a decrease in the expression and secretion of its target genes like VEGF. mdpi.com

In addition to its effects on HIF-1α, EGCG also directly targets the activity of MMPs, which are enzymes responsible for degrading the extracellular matrix, a critical step in tumor invasion and metastasis. EGCG has been shown to directly inhibit the activity of Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), which is a key activator of pro-MMP-2. nih.gov This inhibition occurs at concentrations slightly lower than those reported to inhibit MMP-2 and MMP-9 directly. nih.gov By inhibiting MT1-MMP, EGCG leads to an accumulation of the inactive pro-MMP-2 at the cell surface, thereby preventing its activation and subsequent degradation of the extracellular matrix. nih.gov

Target MoleculeEffect of EGCGMechanism of ActionConsequence
HIF-1α Reduced expression. mdpi.comnih.govAttenuation of protein levels under hypoxic conditions. nih.govDecreased transcription of target genes like VEGF. mdpi.com
MT1-MMP Direct inhibition of enzymatic activity. nih.govDose-dependent inhibition of the catalytic domain. nih.govReduced activation of pro-MMP-2. nih.gov
Pro-MMP-2 Accumulation at the cell surface. nih.govInhibition of its activator, MT1-MMP. nih.govPrevention of extracellular matrix degradation.

Epigenetic Regulatory Mechanisms

DNA Methyltransferase (DNMT) Inhibition and Gene Reactivation

One of the significant epigenetic mechanisms of (-)-Epigallocatechin gallate hydrate is its ability to inhibit DNA methyltransferases (DNMTs). nih.gov DNMTs are enzymes that catalyze the addition of a methyl group to DNA, a process known as DNA methylation. Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for gene silencing in cancer. nih.gov

EGCG has been identified as a direct inhibitor of DNMT activity. nih.gov It acts as a competitive inhibitor of DNMT, with studies suggesting it binds to the catalytic pocket of the enzyme. nih.gov This inhibition of DNMT activity by EGCG is dose- and time-dependent. nih.govnih.gov The reduction in DNMT activity can also be attributed to the decreased expression of DNMTs at both the mRNA and protein levels following EGCG treatment. nih.gov

By inhibiting DNMT, EGCG can lead to the reversal of hypermethylation in the promoter regions of silenced genes. This demethylation allows for the re-expression of these genes. nih.govnih.gov This has been observed for several key tumor suppressor genes in various cancer cell lines. nih.govnih.gov The reactivation of these genes is evidenced by the appearance of unmethylated DNA bands in methylation-specific PCR, the expression of their mRNA, and the subsequent translation into functional proteins. nih.govnih.gov

Cancer Cell LineSilenced GeneEffect of EGCG
Human Esophageal Cancer (KYSE 510) p16(INK4a), RARβ, MGMT, hMLH1Reversal of hypermethylation and re-expression of mRNA and protein. nih.gov
Human Colon Cancer (HT-29) Methylation-silenced genesReactivation of gene expression. nih.gov
Human Prostate Cancer (PC3) Methylation-silenced genesReactivation of gene expression. nih.gov
Human Skin Cancer (A431, SCC 13) p16INK4a, Cip1/p21Re-expression of mRNA and protein. nih.gov
Human Cervical Cancer (HeLa) RARβ, CDH1, DAPK1Reactivation of tumor suppressor genes. elsevierpure.com

Histone Acetylation and Deacetylation Modulation (e.g., HDAC1, H3 hypoacetylation)

This compound has been shown to influence the epigenetic landscape of cells, in part by modulating histone acetylation and deacetylation. Histone acetylation, a post-translational modification, is crucial for regulating chromatin structure and gene expression. EGCG has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.

In various cancer cell lines, EGCG treatment has been associated with a decrease in HDAC activity. nih.gov Specifically, in colon cancer cells, EGCG has been observed to reduce the activity of HDAC1. nih.gov This inhibition of HDACs by EGCG leads to an increase in the acetylation of histones, such as histone H3. nih.gov Studies have demonstrated that EGCG treatment can increase the levels of acetylated lysine (B10760008) 9 and 14 on histone H3 (H3K9ac and H3K14ac) and acetylated lysines 5, 12, and 16 on histone H4. nih.gov This hyperacetylation of histones promotes a more relaxed chromatin state, facilitating the transcription of genes, including tumor suppressor genes that may have been silenced. nih.gov For instance, in human skin cancer cells, EGCG-induced increases in histone acetylation were linked to the re-expression of the tumor suppressor genes p16INK4a and Cip1/p21. nih.gov

The modulation of histone acetylation by EGCG is not limited to cancer cells. In human endothelial cells, EGCG has been shown to increase global histone H3 acetylation and the methylation of both active and repressive chromatin marks. nih.gov This suggests a broad epigenetic potential of EGCG, affecting the expression and activity of various epigenome modulators. nih.gov

Table 1: Effect of this compound on Histone Acetylation
Cell TypeKey FindingsAffected MoleculesReference
Human Skin Cancer CellsIncreased levels of acetylated histones H3 and H4, leading to re-expression of tumor suppressor genes.H3-Lys 9, H3-Lys 14, H4-Lys 5, H4-Lys 12, H4-Lys 16, p16INK4a, Cip1/p21 nih.gov
Colon Cancer CellsReduced HDAC activity, particularly HDAC1.HDAC1 nih.gov
Human Endothelial CellsIncreased global histone H3 acetylation and methylation of active and repressive chromatin marks.H3ac, H3K4me3, H3K9me3 nih.gov

MicroRNA (miRNA) Expression and Function Regulation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a critical role in post-transcriptional gene regulation. This compound has been found to modulate the expression of numerous miRNAs, thereby influencing various cellular processes, including cell growth, apoptosis, and differentiation. nih.govnih.govnih.gov

In breast cancer cells, EGCG has been shown to alter the expression of a significant number of miRNAs. nih.gov A study using next-generation sequencing on the MDA-MB-231 breast cancer cell line revealed that EGCG treatment modulated 873 known and 47 novel miRNAs. nih.gov For example, EGCG can downregulate the expression of oncogenic miRNAs like miR-27a-3p, which is known to promote cell proliferation and suppress apoptosis in some cancers. nih.gov Conversely, EGCG can upregulate tumor-suppressive miRNAs. For instance, in hepatocellular carcinoma cells, EGCG treatment led to the upregulation of miR-16, which in turn targets the anti-apoptotic protein Bcl-2, leading to apoptosis. nih.gov

The regulatory effects of EGCG on miRNA expression are also observed in other cancer types. In cervical carcinoma cells, EGCG was found to significantly upregulate miR-210 and miR-29b, while downregulating miR-203 and miR-125b in a dose-dependent manner. nih.gov Furthermore, in the context of dihydrotestosterone (B1667394) (DHT)-treated human dermal papilla cells, EGCG was shown to alter the miRNA expression profile, which was associated with protective effects against DHT-induced cell death and growth arrest. researchgate.net

Table 2: Modulation of MicroRNA Expression by this compound
Cell TypemiRNAEffect of EGCGFunctional ConsequenceReference
Hepatocellular Carcinoma (HepG2)miR-16UpregulationDownregulation of Bcl-2, induction of apoptosis nih.gov
Breast Cancer (MDA-MB-231)miR-27a-3pDownregulationPotential inhibition of cell proliferation nih.gov
Cervical Carcinoma (HeLa)miR-210, miR-29bUpregulationSuppression of cell growth nih.gov
Cervical Carcinoma (HeLa)miR-203, miR-125bDownregulation (at most concentrations)Suppression of cell growth nih.gov
Human Dermal Papilla CellsMultiple miRNAsAltered expression profileProtection against DHT-induced cell death researchgate.net

Genome-Wide Studies of DNA Methylation Changes

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the cytosine base of DNA, typically in the context of CpG dinucleotides. This modification is often associated with gene silencing. This compound has been identified as an inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining and establishing DNA methylation patterns. nih.gov

By inhibiting DNMTs, EGCG can lead to the reversal of hypermethylation of promoter regions of tumor suppressor genes, thereby reactivating their expression. nih.govnih.gov In human esophageal cancer cells, EGCG treatment resulted in a time- and concentration-dependent reversal of hypermethylation of genes such as p16INK4a, RARβ, MGMT, and hMLH1. nih.gov Similarly, in human skin cancer cells, EGCG was found to decrease global DNA methylation levels in a dose-dependent manner. nih.gov

Genome-wide studies have provided a broader perspective on the impact of EGCG on DNA methylation. In the CAL-27 oral squamous cell carcinoma cell line, a genome-wide methylation analysis identified 761 differentially methylated gene loci following EGCG treatment. nih.govnih.gov Interestingly, this study found that EGCG treatment was associated with both hypermethylation and hypomethylation of gene loci, with a higher number of genes becoming hypermethylated. nih.gov Gene ontology analysis of these differentially methylated loci revealed an enrichment of genes involved in metabolic pathways, MAPK signaling, Wnt signaling, and cell cycle regulation. nih.govnih.gov These findings suggest that EGCG's influence on DNA methylation is complex and can lead to widespread changes in gene expression and cellular signaling. nih.govnih.gov

Table 3: Genome-Wide DNA Methylation Changes Induced by this compound
Cell LineStudy TypeKey FindingsAffected PathwaysReference
CAL-27 (Oral Squamous Cell Carcinoma)Genome-wide methylation and mRNA expression screenIdentified 761 differentially methylated gene loci. Both hypermethylation and hypomethylation were observed.Metabolic, MAPK signaling, Wnt signaling, cell cycle nih.govnih.gov
Human Esophageal Cancer CellsMethylation-specific PCRReversal of hypermethylation of tumor suppressor genes.- nih.gov
Human Skin Cancer CellsGlobal DNA methylation analysisDose-dependent decrease in global DNA methylation.- nih.gov

Direct and Indirect Interactions with Biomolecules

Beyond its epigenetic and miRNA-modulating effects, this compound directly and indirectly interacts with a diverse array of biomolecules, including proteins and enzymes, and can modulate pathological protein aggregation.

EGCG has been shown to bind to a variety of proteins, influencing their function and downstream signaling pathways.

67-kDa Laminin Receptor (67LR): The 67LR has been identified as a cell-surface receptor for EGCG. nih.govresearchgate.net The interaction between EGCG and 67LR is crucial for many of the anti-cancer effects of EGCG. researchgate.net Studies have pinpointed a specific 10-amino acid sequence (IPCNNKGAHS) on the extracellular domain of 67LR as the functional domain responsible for this interaction. nih.gov This binding can trigger various downstream signaling events, including the activation of myosin phosphatase and the inhibition of tumor cell growth. mdpi.comsemanticscholar.org

Heat Shock Protein 90 (Hsp90): EGCG acts as a novel inhibitor of Hsp90, a molecular chaperone that is critical for the stability and function of many oncoproteins. nih.govconsensus.app EGCG binds to the C-terminal ATP binding site of Hsp90, which impairs its chaperone function and leads to the degradation of Hsp90 client proteins such as ErbB2 and Raf-1. nih.govnih.gov This inhibition of Hsp90 is thought to contribute significantly to the anti-cancer properties of EGCG. dundee.ac.ukresearchgate.net

Fibronectin and Fibrinogen: EGCG has been shown to interact with the plasma proteins fibronectin and fibrinogen. nih.govnih.gov Affinity chromatography studies have demonstrated that EGCG binds to all three subunit chains (α, β, and γ) of fibrinogen. nih.gov This interaction can impair the spreading of cancer cells on a fibrinogen substratum, suggesting a mechanism by which EGCG may inhibit cancer cell metastasis. nih.gov

ERp57: While direct interaction studies with ERp57 are less documented in the provided context, the broad range of protein interactions of EGCG suggests that its effects on cellular function are widespread.

Table 4: Protein-Ligand Interactions of this compound
ProteinNature of InteractionFunctional ConsequenceReference
67-kDa Laminin Receptor (67LR)Direct binding to a specific 10-amino acid sequence on the extracellular domain.Mediates anti-cancer effects, activates downstream signaling. nih.govresearchgate.netmdpi.comsemanticscholar.org
Heat Shock Protein 90 (Hsp90)Binds to the C-terminal ATP binding site, inhibiting chaperone function.Degradation of client oncoproteins, anti-cancer activity. nih.govnih.govconsensus.appdundee.ac.ukresearchgate.net
FibronectinDirect binding.Potential role in anti-metastatic effects. nih.govmdpi.com
FibrinogenBinds to α, β, and γ subunit chains.Impaired cancer cell spreading, potential anti-metastatic effects. nih.govnih.gov

EGCG is a potent modulator of the activity of several key enzymes.

Dihydrofolate Reductase (DHFR): EGCG has been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. nih.gov Kinetic studies have revealed that EGCG acts as a bisubstrate inhibitor of bacterial DHFR, binding to both the substrate (DHF) and cofactor (NADPH) sites. nih.gov

Catechol-O-methyltransferase (COMT): EGCG is a potent inhibitor of COMT, an enzyme involved in the metabolism of catechols. nih.govnih.gov Interestingly, while EGCG is a powerful inhibitor of COMT in vitro, some in vivo studies have shown that high doses of EGCG did not impair COMT activity and, in some cases, even increased it. nih.govamazonaws.com

Xanthine (B1682287) Oxidase (XOD): EGCG inhibits the activity of xanthine oxidase, an enzyme that produces uric acid and reactive oxygen species. nih.govnih.gov This inhibitory action contributes to the antioxidant properties of EGCG. nih.govnih.gov

NADPH Oxidase: While not explicitly detailed in the provided search results, the broad anti-inflammatory and antioxidant effects of EGCG suggest a potential modulation of NADPH oxidase, a key enzyme in the production of reactive oxygen species.

Proteasome: The influence of EGCG on the proteasome is an area of ongoing research, with its ability to modulate protein degradation pathways being a plausible mechanism for some of its biological effects.

Table 5: Enzymatic Activity Modulation by this compound
EnzymeEffect of EGCGMechanism of ActionReference
Dihydrofolate Reductase (DHFR)InhibitionBisubstrate inhibitor, binding to both substrate and cofactor sites. nih.gov
Catechol-O-methyltransferase (COMT)Potent in vitro inhibitionNon-competitive inhibition. nih.govnih.govamazonaws.com
Xanthine Oxidase (XOD)InhibitionCompetitive inhibition. nih.govnih.gov

A significant area of research on EGCG focuses on its ability to interfere with the misfolding and aggregation of proteins associated with neurodegenerative diseases.

Amyloid-β (Aβ): EGCG has been shown to inhibit the aggregation of Aβ, the primary component of amyloid plaques in Alzheimer's disease. nih.govfrontiersin.orgnih.gov It can redirect the aggregation pathway to form non-toxic, amorphous oligomers and can also remodel pre-formed Aβ fibrils. nih.govfrontiersin.org Molecular dynamics simulations suggest that EGCG interacts with Aβ through both hydrophobic and hydrophilic interactions, disrupting the interchain hydrogen bonds that are crucial for fibril formation. nih.govmdpi.com

Tau: EGCG is a potent inhibitor of the aggregation of tau protein, which forms neurofibrillary tangles in Alzheimer's disease and other tauopathies. nih.govnih.gov It can prevent the formation of toxic tau oligomers at substoichiometric concentrations. nih.govnih.gov Studies have shown that EGCG can both inhibit the assembly of full-length tau into paired helical filaments and disassemble pre-formed tau fibrils. researchgate.net

Alpha-Synuclein: EGCG has demonstrated the ability to inhibit the fibrillation of α-synuclein, the protein that aggregates in Parkinson's disease. frontiersin.orgnih.govrsc.org It can also disaggregate existing α-synuclein fibrils and protect neuronal cells from their toxicity. rsc.org

TDP-43: EGCG has been found to inhibit the aggregation of TAR DNA-binding protein 43 (TDP-43), a protein implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). researchgate.netnih.govnih.govukdri.ac.ukresearchgate.net It directly interacts with the RNA recognition motifs (RRMs) of TDP-43, stabilizing them in a non-aggregating state and delaying the nucleation phase of aggregation. nih.govnih.govukdri.ac.uk

Table 6: Modulation of Pathological Protein Aggregation by this compound
ProteinEffect of EGCGMechanism of ActionAssociated DiseaseReference
Amyloid-β (Aβ)Inhibition of aggregation, remodeling of fibrils.Redirects to non-toxic oligomers, disrupts interchain hydrogen bonds.Alzheimer's Disease nih.govfrontiersin.orgnih.govmdpi.com
TauInhibition of aggregation, disassembly of fibrils.Prevents formation of toxic oligomers.Alzheimer's Disease, Tauopathies nih.govnih.govresearchgate.net
Alpha-SynucleinInhibition of fibrillation, disaggregation of fibrils.-Parkinson's Disease frontiersin.orgnih.govrsc.org
TDP-43Inhibition of aggregation.Stabilizes RNA recognition motifs, delays nucleation.ALS, FTLD researchgate.netnih.govnih.govukdri.ac.ukresearchgate.net

Influence on Mitochondrial Bioenergetics and ATP Production

Further investigations in human cultured neurons and astrocytes have revealed that EGCG can increase the activity of cytochrome c oxidase (Complex IV of the electron transport chain). nih.gov This activation leads to an increased turnover of ATP by ATP synthase. nih.gov Interestingly, EGCG appears to stimulate mitochondrial function and biogenesis, particularly by upregulating the expression of mitochondrial complexes I, II, and V, as well as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). mdpi.com The compound can also modulate the AMP-activated protein kinase (AMPK) pathway, a crucial sensor of cellular energy status. mdpi.com By activating AMPK, EGCG can promote mitochondrial biogenesis, especially when cellular ATP levels are low. mdpi.com

In certain pathological conditions, such as in cellular models of Down's syndrome which exhibit impaired mitochondrial ATP production, EGCG treatment has been shown to rescue the activities of mitochondrial complex I and ATP synthase, thereby restoring the efficiency of oxidative phosphorylation. nih.govconsensus.app This restorative effect on mitochondrial energy production is a key area of investigation. However, the effects of EGCG on mitochondria can be complex. In isolated rat liver mitochondria, EGCG showed minimal impact on oxidative phosphorylation in normal mitochondria but significantly inhibited respiratory chain complexes in mitochondria that were undergoing permeability transition, a state of mitochondrial dysfunction. nih.gov This suggests that the physiological state of the mitochondria may determine the outcome of their interaction with EGCG. Furthermore, in permeabilized hepatocytes, EGCG has been observed to cause uncoupling of oxidative phosphorylation. nih.gov

Table 1: Effects of this compound on Mitochondrial Bioenergetics

Parameter Effect Cell/Model System Citation
Maximal Mitochondrial Respiration Increased Rat Cardiomyocytes nih.gov
Cellular ATP Level Increased Rat Cardiomyocytes, Human Neurons & Astrocytes nih.govnih.gov
OXPHOS Complex Levels Increased Rat Cardiomyocytes nih.gov
Cytochrome c Oxidase Activity Increased Human Neurons & Astrocytes nih.gov
Mitochondrial Biogenesis Promoted 3T3-L1 Adipocytes, Down's Syndrome Cells mdpi.comnih.gov
AMPK Pathway Activated General Energy Metabolism mdpi.com
Mitochondrial ATP Synthesis (impaired) Rescued Down's Syndrome Cells nih.govconsensus.appnih.gov
Oxidative Phosphorylation Uncoupled Permeabilized Rat Hepatocytes nih.gov

Regulation of Fundamental Cellular Processes in Preclinical Models

This compound is a well-documented inducer of apoptosis in various cancer cell lines through the modulation of key regulatory proteins. nih.gov A primary mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to the mitochondrial (intrinsic) pathway of apoptosis. EGCG has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and B-cell lymphoma-extra large (Bcl-xL), while simultaneously upregulating the expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax), Bcl-2 antagonist/killer (Bak), and p53 upregulated modulator of apoptosis (PUMA). nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane. mdpi.com

In pancreatic cancer cells, EGCG treatment led to the inhibition of Bcl-2 and Bcl-xL expression and the induction of Bax, Bak, and PUMA. nih.gov This alteration in the balance of Bcl-2 family members promotes the disruption of mitochondrial homeostasis. nih.gov Studies in B lymphoma cells have demonstrated that EGCG upregulates the mRNA and protein expression of Bax while downregulating Bcl-2. nih.govnih.govnih.gov This modulation of Bcl-2 family proteins is a key step in initiating the apoptotic cascade.

The induction of apoptosis by EGCG is also mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Research in B lymphoma cells has shown that EGCG treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, including caspase-3 and caspase-7. nih.govnih.govnih.gov The activation of caspase-9 is indicative of the involvement of the mitochondrial pathway, while caspase-8 activation points to the engagement of the extrinsic (death receptor) pathway. nih.govnih.gov In human gastric cancer cells, EGCG was found to induce apoptosis through the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3. aacrjournals.org Furthermore, in colorectal cancer cells, EGCG has been shown to act as a sensitizer (B1316253) to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by promoting the activation of caspase-8. consensus.app

Table 2: Modulation of Apoptotic Proteins by this compound in Preclinical Cancer Models

Protein Family Specific Protein Effect of EGCG Cancer Cell Line/Model Citation
Bcl-2 Family (Anti-apoptotic) Bcl-2 Downregulated Pancreatic, B Lymphoma, Gastric nih.govnih.govnih.govaacrjournals.org
Bcl-xL Downregulated Pancreatic nih.gov
Bcl-2 Family (Pro-apoptotic) Bax Upregulated/Activated Pancreatic, B Lymphoma, Gastric mdpi.comnih.govnih.govnih.govaacrjournals.org
Bak Upregulated Pancreatic nih.gov
PUMA Upregulated Pancreatic nih.gov
Caspases (Initiator) Caspase-8 Activated B Lymphoma, Colorectal consensus.appnih.govnih.gov
Caspase-9 Activated B Lymphoma, Pancreatic, Gastric nih.govnih.govnih.govaacrjournals.org
Caspases (Executioner) Caspase-3 Activated B Lymphoma, Pancreatic, Gastric nih.govnih.govnih.govaacrjournals.org
Caspase-7 Activated B Lymphoma nih.govnih.gov

This compound has been demonstrated to modulate cell cycle progression, frequently leading to cell cycle arrest at the G0/G1 or G2/M phases in cancer cells. nih.govresearchgate.netnih.gov This effect is achieved through the regulation of key cell cycle machinery components, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CKIs). nih.govnih.govaacrjournals.org

In human prostate carcinoma cells, EGCG was found to cause G0/G1 phase cell cycle arrest. nih.gov This was associated with an upregulation of the protein expression of CKIs such as p21/WAF1, p27/KIP1, p16/INK4a, and p18/INK4c. nih.gov Concurrently, EGCG treatment led to a downregulation of the protein expression of cyclin D1, cyclin E, CDK2, CDK4, and CDK6. nih.gov Similarly, in pancreatic cancer cells, EGCG induced a G1 phase arrest by regulating cyclin D1, CDK4, CDK6, p21, and p27. nih.gov The induction of G1 phase CKIs inhibits the activity of cyclin-CDK complexes, thereby halting the cell cycle in the G0/G1 phase. nih.gov

In other cancer cell types, such as breast cancer cells, EGCG has been shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is often a precursor to apoptosis. nih.gov The ability of EGCG to induce cell cycle arrest has been observed in various cancer models and is considered a significant mechanism contributing to its anti-proliferative effects. nih.govnih.gov The specific phase of cell cycle arrest can be dependent on the cancer cell type and the concentration of EGCG used. nih.gov For example, in human dermal fibroblasts, low concentrations of EGCG led to a G0/G1 arrest, while higher doses induced apoptosis. nih.govumich.edu

Table 3: Regulation of Cell Cycle by this compound in Preclinical Cancer Models

Cell Cycle Phase Key Molecular Targets Effect of EGCG Cancer Cell Line/Model Citation
G0/G1 Arrest p21/WAF1, p27/KIP1, p16/INK4a, p18/INK4c Upregulation Human Prostate Carcinoma nih.gov
Cyclin D1, Cyclin E, CDK2, CDK4, CDK6 Downregulation Human Prostate Carcinoma nih.gov
Cyclin D1, CDK4, CDK6, p21, p27 Regulation Pancreatic Cancer nih.gov
G2/M Arrest - Induction Breast Cancer (MCF-7) nih.gov

This compound exhibits significant anti-proliferative effects across a wide range of cancer cell types. nih.govnih.gov In vitro studies have consistently shown that EGCG can inhibit the growth of cancer cells from various origins, including plasmacytoma, colon carcinoma, and breast cancer, with inhibitory activities observed at micromolar concentrations. nih.gov This inhibition of proliferation is a key aspect of its potential anti-cancer activity and is often linked to the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Beyond its anti-proliferative effects on cancer cells, EGCG also influences the differentiation of stem cells. In the context of adipogenesis, EGCG has been shown to inhibit the differentiation of mouse mesenchymal stem cells into the adipogenic lineage. nih.gov This was evidenced by a reduction in lipid accumulation in cells treated with EGCG. nih.gov Similarly, in adipose-derived mesenchymal stem cells, EGCG was found to abrogate the differentiation process into mature adipocytes. nih.gov This anti-adipogenic role suggests that EGCG may influence fat metabolism at the cellular level. Conversely, in other contexts, EGCG has been shown to promote the proliferation and differentiation of keratinocytes. nih.gov Furthermore, studies on adipose-derived stem cells have indicated that pre-incubation with EGCG can enhance their viability and therapeutic potential in models of tissue regeneration, such as in type 1 diabetes. researchgate.net The effect of EGCG on cellular differentiation appears to be context-dependent, influencing different cell lineages in distinct ways.

Table 4: Effects of this compound on Cellular Proliferation and Differentiation

Cellular Process Effect of EGCG Cell/Model System Citation
Cancer Cell Proliferation Inhibition Plasmacytoma, Colon Carcinoma, Breast Cancer nih.gov
Adipogenic Differentiation Inhibition Mouse Mesenchymal Stem Cells, Adipose-Derived Mesenchymal Stem Cells nih.govnih.gov
Keratinocyte Proliferation & Differentiation Induction Keratinocytes nih.gov
Stem Cell Viability Increased Adipose-Derived Stem Cells researchgate.net

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.comnih.gov A key target of EGCG in this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. mdpi.comnih.gov EGCG has been found to inhibit VEGF-induced angiogenic signaling in human umbilical vein endothelial cells (HUVECs). nih.gov It achieves this by disrupting the formation of the VEGF receptor 2 (VEGFR2) complex that is formed upon VEGF binding. nih.gov This disruption leads to a significant decrease in the activity of phosphoinositide 3-kinase (PI3K), a downstream effector of VEGFR2. nih.gov

Furthermore, EGCG can suppress the expression of VEGF itself in cancer cells. In human colon cancer cells, EGCG inhibited the expression and promoter activity of VEGF. researchgate.net In gastric cancer cells, EGCG was shown to inhibit VEGF expression induced by interleukin-6 (IL-6) by suppressing the activity of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The inhibitory effect of EGCG on the VEGF pathway also extends to the suppression of downstream signaling molecules such as extracellular signal-regulated kinases (ERK1/2) and Akt. nih.govmdpi.com In preclinical models of endometriosis, EGCG was found to inhibit microvessels in endometriotic implants by selectively suppressing VEGF C (VEGFC) and VEGFR2 expression. nih.gov The anti-angiogenic effects of EGCG are also mediated through its ability to inhibit the proliferation and tube formation of endothelial cells. nih.govnih.gov

Table 5: Inhibition of Angiogenesis by this compound via the VEGF Pathway

Target/Process Effect of EGCG Cell/Model System Citation
VEGF Receptor 2 Complex Formation Disruption Human Umbilical Vein Endothelial Cells (HUVECs) nih.gov
PI3-Kinase Activity Decreased HUVECs nih.gov
VEGF Expression Inhibition Human Colon and Gastric Cancer Cells nih.govresearchgate.net
STAT3 Activity Suppression Gastric Cancer Cells nih.gov
VEGFC/VEGFR2 Expression Suppression Experimental Endometriosis nih.gov
Endothelial Cell Proliferation & Tube Formation Inhibition HUVECs, Gastric Cancer Model nih.govnih.gov

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and mediators. nih.govnih.gov A central mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov In lipopolysaccharide (LPS)-activated bone marrow-derived macrophages, EGCG has been shown to block NF-κB activation, which in turn suppresses the expression of various pro-inflammatory genes, including cytokines and chemokines. nih.gov

EGCG also targets key enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a rat model of spinal cord injury, EGCG treatment significantly attenuated the expression of iNOS and COX-2. nih.gov The inhibition of iNOS by EGCG leads to a reduction in the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov Similarly, in colon cancer cell lines, EGCG has been shown to inhibit the overexpression of COX-2 at both the mRNA and protein levels. nih.gov This inhibition of COX-2 is mediated through the downregulation of the ERK1/2 and Akt pathways, as well as the inhibition of NF-κB activation. nih.gov

Table 6: Anti-inflammatory Effects of this compound

Target/Mediator Effect of EGCG Cell/Model System Citation
NF-κB Signaling Inhibition Bone Marrow-Derived Macrophages, Colon Cancer Cells nih.govnih.gov
iNOS Expression Attenuation Rat Spinal Cord Injury Model nih.gov
COX-2 Expression Inhibition Colon Cancer Cells nih.gov
TNF-α Production Decreased Rat Spinal Cord Injury Model, Rat Alveolar Macrophages nih.govnih.gov
IL-1β Production Decreased Rat Spinal Cord Injury Model nih.gov
IL-10 Production Elevated Rat Alveolar Macrophages nih.gov

Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Modulation

This compound (EGCG) demonstrates significant capabilities in mitigating oxidative stress, primarily through its potent antioxidant properties and its ability to modulate intracellular signaling pathways involved in cellular defense. nih.gov EGCG's molecular structure, containing two triphenolic groups, underpins its capacity to scavenge free radicals and inhibit the formation of reactive oxygen species (ROS). nih.govnih.gov This direct antioxidant activity is a key mechanism by which EGCG protects cells from oxidative damage. nih.gov

Research has shown that EGCG can markedly reduce the levels of ROS generated by stressors like hydrogen peroxide (H₂O₂). nih.gov In human lens epithelial cells, for instance, pretreatment with EGCG significantly suppressed the production of ROS induced by H₂O₂, thereby protecting the cells from oxidative injury. nih.gov The compound's protective effects extend to various tissues, including the heart, brain, and kidneys. nih.gov

Beyond direct radical scavenging, EGCG modulates cellular antioxidant systems. A critical pathway influenced by EGCG is the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a master transcriptional regulator that controls the expression of a wide array of antioxidant and detoxifying genes. researchgate.net EGCG has been shown to activate Nrf2, leading to an enhanced cellular antioxidant defense. nih.govresearchgate.net This activation helps to counteract oxidative stress and is a crucial component of EGCG's long-term protective effects. nih.govnih.gov

Interestingly, under certain conditions, such as at high concentrations, EGCG can also exhibit pro-oxidant effects, generating ROS through autooxidation. nih.gov This pro-oxidant activity is often observed in the context of its anticancer effects, where the generation of ROS can induce apoptosis in cancer cells. nih.gov For example, in colon adenocarcinoma and pancreatic cancer cells, EGCG-induced ROS generation activates the JNK pathway, leading to mitochondrial-mediated cell death. nih.gov This dual role highlights the context-dependent nature of EGCG's interaction with cellular redox systems.

Table 1: Effects of EGCG on Oxidative Stress and ROS Modulation

Cell/System Experimental Condition Key Finding Molecular Mechanism Reference
Human Lens Epithelial Cells (HLEB-3) Exposure to 100 μM H₂O₂ EGCG (50 μM) markedly reduced ROS levels. Direct scavenging of ROS. nih.gov
Human Mesenchymal Stem Cells (hMSCs) Exposure to 200 μM H₂O₂ EGCG pretreatment prevented oxidative stress. Activation of Nrf2 signaling pathway. nih.govresearchgate.net
HT-29 Human Colon Adenocarcinoma Cells EGCG treatment EGCG induced oxidative stress and apoptosis. Generation of ROS, activation of JNK pathway. nih.gov
General Mechanism Not applicable EGCG scavenges free radicals and inhibits ROS formation. Presence of two triphenolic groups in its structure. nih.govnih.gov

Anti-senescence Effects and Protection Against Oxidative Damage

This compound plays a significant role in combating cellular senescence, a state of irreversible cell cycle arrest often triggered by oxidative stress and DNA damage. nih.govnih.gov Its anti-senescence effects are tightly linked to its ability to mitigate oxidative damage. nih.gov Studies on human mesenchymal stem cells (hMSCs) exposed to H₂O₂ have demonstrated that pretreatment with EGCG effectively reduces the hallmarks of cellular senescence. nih.govresearchgate.netaginganddisease.org This protective effect is mediated, in large part, through the activation of the Nrf2 antioxidant pathway. nih.govresearchgate.netaginganddisease.org

The molecular mechanisms underlying EGCG's anti-senescent activity involve the modulation of key regulatory proteins in the cell cycle and senescence pathways. EGCG has been found to downregulate the p53/p21 signaling pathway, which is a critical driver of senescence. nih.govresearchgate.net In H₂O₂-exposed hMSCs, EGCG pretreatment prevented the significant increase in acetyl-p53 and p21 protein levels. nih.govresearchgate.net When Nrf2 was knocked down in these cells, EGCG lost its ability to suppress p53 and p21, indicating a crucial link between Nrf2 activation and the regulation of the p53/p21 axis in preventing senescence. nih.govresearchgate.net

Furthermore, EGCG has been shown to diminish the expression of senescence-associated markers. In various cell models, including human embryonic fibroblasts and preadipocytes, EGCG treatment led to a significant decrease in senescence-associated β-galactosidase (SA-β-gal) activity, a widely used biomarker for senescent cells. researchgate.netaginganddisease.orgrsc.org It also reduces the expression of cell cycle inhibitors like CDKN1A (p21). nih.govaginganddisease.org In endothelial cells, EGCG treatment not only reduced SA-β-gal activity but also reversed the elevated expression of other senescence-related genes such as CDKN2A and CDKN2B. aginganddisease.org

EGCG also modulates the senescence-associated secretory phenotype (SASP), which involves the secretion of pro-inflammatory cytokines by senescent cells. In senescent 3T3-L1 preadipocytes, EGCG was effective in reducing the secretion of the pro-inflammatory cytokine IL-6. nih.gov This effect was linked to the activation of Sirtuin 3 (SIRT3), suggesting a mechanism independent of, or parallel to, Nrf2 activation for controlling the inflammatory aspects of senescence. nih.gov

Table 2: Anti-senescence Mechanisms of EGCG

Cell Type Inducer of Senescence Key Effect of EGCG Molecular Pathway/Marker Modulated Reference
Human Mesenchymal Stem Cells (hMSCs) Hydrogen Peroxide (H₂O₂) Reduced cellular senescence. Upregulation of Nrf2; downregulation of acetyl-p53 and p21. nih.govresearchgate.netaginganddisease.org
3T3-L1 Preadipocytes 5-Bromodeoxyuridine Reduced pro-inflammatory cytokine secretion. Activation of SIRT3; decreased CDKN1A and IL-6 expression. nih.govaginganddisease.org
Endothelial Cells Not specified Reduced senescence-associated characteristics. Decreased SA-β-gal activity; reversal of elevated CDKN1A, CDKN2A, and CDKN2B expression. aginganddisease.org
WI-38 Human Embryonic Fibroblasts Replicative Senescence Extended replicative lifespan. Decreased p53 expression; decreased IL-6 and TNF-α expression. rsc.org

Autophagy Enhancement Mechanisms

This compound is a potent modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins to maintain cellular homeostasis. mdpi.com EGCG has been shown to stimulate autophagy across various cell types, although the ultimate cellular outcome can be context-dependent. nih.govnih.gov The process generally involves the promotion of autophagosome formation and the facilitation of autophagic flux, which is the complete process from autophagosome formation to its fusion with lysosomes and subsequent degradation of its contents. nih.govplos.org

A primary mechanism through which EGCG induces autophagy is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govplos.org In vascular endothelial and hepatic cells, EGCG stimulates the release of intracellular calcium (Ca²⁺), which in turn activates Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.govplos.org Activated CaMKKβ then phosphorylates and activates AMPK. nih.govplos.org The activation of AMPK is critical, as knockdown of AMPK has been shown to abrogate the autophagy-inducing effects of EGCG. plos.org Activated AMPK can then initiate autophagy, in part by phosphorylating the kinase Ulk1. plos.org

EGCG treatment leads to measurable increases in key autophagy-related proteins. Studies have documented that EGCG enhances the expression of Beclin-1 and ATG5 and promotes the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II. nih.gov This conversion and the resulting formation of LC3 puncta are hallmark indicators of autophagosome formation. plos.org In some cancer cells, EGCG-induced autophagy is cytotoxic and contributes to apoptosis, often through the inactivation of the PI3K/Akt/mTOR pathway, a major negative regulator of autophagy. mdpi.com

The enhancement of autophagy by EGCG has been linked to beneficial cellular outcomes, such as the clearance of accumulated lipids. In vascular endothelial cells and hepatic cells, EGCG-stimulated autophagy contributes to the degradation of intracellular lipid droplets, a process known as lipophagy. nih.govplos.org This suggests a role for EGCG in protecting against lipid-mediated cellular dysfunction. nih.gov

Table 3: Mechanisms of EGCG-Enhanced Autophagy

Cell Type Key Outcome Signaling Pathway Molecular Markers Reference
Vascular Endothelial Cells Induction of autophagy, reduction of lipid droplets. Ca²⁺/CaMKKβ/AMPK Increased autophagosome and autophagolysosome formation. nih.gov
Hepatic Cells (HepG2, Primary Hepatocytes) Stimulation of autophagic flux, lipid clearance. AMPK Increased LC3-II, increased phosphorylation of AMPK and ACC. plos.org
Primary Effusion Lymphoma Cells Induction of autophagy-associated cell death. Not fully specified Increased Beclin-1, LC3 transition, ROS generation. nih.gov
Breast Cancer Cells Induction of autophagy and apoptosis. PI3K/Akt/mTOR inhibition (implicated) Enhanced Beclin-1, ATG5, LC3B. mdpi.comnih.gov

Cellular Migration and Invasion Mechanisms

This compound has been demonstrated to inhibit the migration and invasion of various cell types, particularly cancer cells, which are crucial processes for tumor metastasis. nih.govnih.gov This inhibitory action is achieved through the modulation of multiple cellular components and signaling pathways that govern cell motility and the degradation of the extracellular matrix (ECM). nih.gov

A key mechanism by which EGCG impedes invasion is by altering the expression and activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for degrading the components of the ECM, thereby facilitating cell movement through tissues. Research has shown that EGCG can inhibit the expression of MMP-2 and MMP-9. nih.govnih.gov In studies using bronchial tumor cells and cervical cancer (HeLa) cells, EGCG treatment led to a decrease in MMP-2 and MMP-9 mRNA and protein expression. nih.govnih.gov Concurrently, EGCG can also modulate the expression of the natural inhibitors of MMPs, the tissue inhibitors of metalloproteinases (TIMPs). For instance, in HeLa cells, EGCG was found to modulate the expression of TIMP-1, contributing to a net decrease in matrix-degrading activity. nih.gov

Beyond its effects on ECM-degrading enzymes, EGCG also influences the cellular machinery responsible for movement. It has been observed to alter the organization of the cytoskeleton. In bronchial tumor cells, EGCG treatment resulted in alterations to the intermediate filaments composed of vimentin (B1176767), a protein crucial for cell motility and the epithelial-mesenchymal transition (EMT), a process that enhances migratory and invasive capabilities. nih.gov

The inhibitory effects of EGCG on migration have been consistently observed in various experimental models. Using both 2D (wound healing assay) and 3D cell culture models, studies have confirmed that EGCG effectively reduces the migratory speed and invasive potential of tumor cells. nih.gov These findings highlight EGCG as a compound capable of targeting the fundamental mechanisms that underpin cancer cell dissemination. nih.govnih.gov

Table 4: EGCG's Effects on Cellular Migration and Invasion

Cell Type Assay/Model Key Finding Molecular Target/Mechanism Reference
Bronchial Tumor Cells 2D and 3D cell culture Inhibition of cell migration. Inhibition of MMP-2 mRNA and protein expression; alteration of vimentin filaments. nih.gov
Human Cervical Cancer Cells (HeLa) Wound migration assay Effective inhibition of invasion and migration. Modulation of MMP-9 and TIMP-1 gene expression. nih.gov
Glioblastoma Cells Not specified Inhibition of invasion. Inhibitory effects on MMP-2 and MT1-MMP. nih.gov
Lung Carcinoma Cells Not specified Repression of invasion. Repression of MMP-9 expression. nih.gov

Preclinical Investigations into the Mechanistic Effects of Epigallocatechin Gallate Hydrate

Preclinical Research on Cancer Modulatory Effects

EGCG has demonstrated a wide range of anti-cancer activities in numerous preclinical studies. Its effects on cancer cells include the induction of cell death (apoptosis), inhibition of proliferation, and modulation of various signaling pathways crucial for tumor growth and progression.

Mechanisms of Action in Various Cancer Cell Lines

The anti-proliferative and pro-apoptotic effects of EGCG have been documented across a multitude of cancer cell lines, operating through diverse molecular mechanisms.

Breast Cancer: In breast cancer cell lines such as MCF-7 and T47D, EGCG has been shown to induce apoptosis and cause cell cycle arrest. Mechanisms include the downregulation of the PI3K/Akt signaling pathway, an increase in the Bax/Bcl-2 protein expression ratio, and the inhibition of telomerase activity. EGCG can also epigenetically modulate gene expression by inhibiting DNA methyltransferase (DNMT) activity, leading to the re-expression of tumor suppressor genes.

Prostate Cancer: EGCG induces apoptosis in human prostate cancer cell lines, including LNCaP, PC-3, and DU145. This is achieved by modulating signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth. In DU145 cells, EGCG was found to alter the expression of genes involved in transcription, protein folding, and cell motility.

Colon Cancer: In colon cancer cells like HT-29 and HCT-116, EGCG inhibits cell proliferation, migration, and invasion. It has been shown to suppress the Sonic hedgehog (Shh) and PI3K/Akt pathways and downregulate the Wnt/β-catenin signaling pathway. Furthermore, EGCG can reduce the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF), key proteins in metastasis.

Thyroid Cancer: EGCG induces apoptosis in a dose-dependent manner in human thyroid carcinoma cell lines. The mechanism involves increasing the Bax/Bcl-2 ratio and suppressing the EGFR/RAS/RAF/MEK/ERK signaling pathway.

Liver Cancer: In hepatocellular carcinoma (HCC) cell lines like HepG2, EGCG induces apoptosis and inhibits cell proliferation. It targets multiple pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 signaling pathways. EGCG can also downregulate hypoxia-inducible factor-1α (HIF-1α) and VEGF expression, which are crucial for angiogenesis.

Lung Cancer: EGCG has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells, such as the A549 line, in a concentration- and time-dependent manner. It induces cell cycle arrest and apoptosis by suppressing the PI3K/Akt signaling pathway. Studies have also pointed to its ability to inhibit DNA replication.

Melanoma: In melanoma cell lines, EGCG treatment leads to decreased cell proliferation, induction of apoptosis, and reduced colony formation ability. It has been shown to decrease the activity of nuclear factor NF-κB and directly bind to and inhibit TRAF6, an E3 ubiquitin ligase, thereby suppressing metastasis.

Squamous Cell Carcinoma: In tongue squamous cell carcinoma cells (CAL27 and SCC 15), EGCG has been found to reduce proliferation and promote apoptosis, with evidence suggesting the involvement of the Hippo-TAZ signaling pathway.

Table 1: Mechanistic Effects of EGCG in Various Cancer Cell Lines

Cancer Type Cell Line(s) Key Mechanistic Effects
Breast Cancer MCF-7, T47D, BT-549 Induces apoptosis, cell cycle arrest; Downregulates PI3K/Akt; Inhibits DNA methyltransferase (DNMT).
Prostate Cancer LNCaP, PC-3, DU145 Induces apoptosis; Modulates PI3K/Akt and MAPK pathways.
Colon Cancer HT-29, HCT-116 Inhibits proliferation and invasion; Suppresses Shh, PI3K/Akt, and Wnt/β-catenin pathways.
Thyroid Cancer Human thyroid carcinoma lines Induces apoptosis; Suppresses EGFR/RAS/RAF/MEK/ERK pathway.
Liver Cancer HepG2 Induces apoptosis; Inhibits PI3K/Akt, MAPK/ERK, and STAT3 pathways; Downregulates HIF-1α and VEGF.
Lung Cancer A549, H1299 Inhibits proliferation and migration; Induces cell cycle arrest; Suppresses PI3K/Akt pathway.
Melanoma Human melanoma lines Decreases proliferation and invasion; Induces apoptosis; Inhibits NF-κB and TRAF6 activity.
Squamous Cell Carcinoma CAL27, SCC 15 Reduces proliferation; Promotes apoptosis via Hippo-TAZ signaling.

In Vivo Animal Model Studies of Tumorigenesis and Metastasis Inhibition Mechanisms

Animal model studies have provided further evidence for the anti-cancer effects of EGCG, demonstrating its ability to inhibit tumor growth and metastasis in vivo.

In a xenograft model using human lung cancer H1299 cells, dietary EGCG was shown to dose-dependently inhibit tumor growth. This inhibition was associated with a dose-dependent increase in tumor cell apoptosis and oxidative DNA damage within the tumor tissue. Similarly, in a murine model of breast carcinoma, EGCG was found to enhance the apoptotic effects of the chemotherapy drug taxol, leading to a greater reduction in tumor burden. This combined treatment was associated with overcoming taxol-induced expression of GRP78, a cell survival protein, and potentiating the activation of JNK, a pro-apoptotic protein.

Studies on metastasis have also yielded promising results. In a mouse model of melanoma, EGCG significantly reduced the size and number of metastatic nodules in the lungs. The mechanism for this is believed to be the inhibition of TRAF6 activity, which subsequently inactivates the NF-κB pathway, a key regulator of genes involved in cell migration and invasion.

Furthermore, EGCG has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. In animal models, EGCG treatment resulted in reduced microvessel density within tumors. This anti-angiogenic effect is partly attributed to its ability to block the induction of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis.

Table 2: In Vivo Effects of EGCG on Tumorigenesis and Metastasis

Animal Model Cancer Type Key Findings
Xenograft mice Lung Cancer (H1299) Dose-dependent inhibition of tumor growth; Increased apoptosis and oxidative DNA damage in tumors.
Murine model Breast Carcinoma Enhanced taxol-induced apoptosis; Reduced tumor burden.
Xenograft mice Melanoma Reduced size and number of lung metastatic nodules.
Various models Colon, Liver, Prostate Inhibition of tumor growth and angiogenesis; Reduced microvessel density.

Preclinical Investigations in Metabolic Homeostasis Regulation

Preclinical research has illuminated the potential of (-)-Epigallocatechin (B1671488) gallate (EGCG) to modulate various aspects of metabolic function. These investigations, conducted in cell cultures and animal models, have explored its influence on lipid and glucose metabolism, as well as its role in regulating uric acid levels.

Lipid Metabolism Modulation in In Vitro and Animal Models

EGCG has been shown to influence lipid metabolism through various mechanisms, contributing to a reduction in fat accumulation in both in vitro and in vivo models.

In studies with broiler chickens, EGCG supplementation significantly reduced abdominal fat deposition. This was accompanied by a decrease in serum triglycerides and low-density lipoprotein cholesterol, and an increase in high-density lipoprotein cholesterol. Mechanistically, EGCG was found to downregulate the expression of genes involved in fatty acid synthesis and fat deposition, while upregulating genes related to fatty acid β-oxidation and lipolysis. The activities of key hepatic enzymes involved in fat synthesis, such as fatty acid synthase and acetyl CoA carboxylase, were also significantly decreased.

In vitro studies using leghorn male hepatoma (LMH) cells have shown that EGCG can reduce the intracellular content of total cholesterol and total glycerides. This effect is linked to the activation of the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by EGCG leads to a reduction in the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis, and a decrease in the expression of genes related to fatty acid synthesis.

Glucose Homeostasis and Insulin (B600854) Signaling Regulation in Preclinical Contexts

EGCG has demonstrated beneficial effects on glucose metabolism and insulin sensitivity in several preclinical models.

In diabetic mice, EGCG has been shown to improve glucose homeostasis. It can inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for starch digestion, thereby reducing glucose absorption. Furthermore, EGCG has been found to inhibit gluconeogenesis in the liver by reducing the expression of key enzymes like PEPCK and G-6-Pase.

EGCG also appears to directly impact insulin signaling. In adipose tissues of rats on a high-fat diet, EGCG improved insulin sensitivity. It achieved this by attenuating inflammation through the Toll-like receptor 4 (TLR4) mediated pathway, leading to improved insulin signaling. EGCG decreased levels of phosphorylated insulin receptor substrate 1 and increased the expression of phosphoinositide-3-kinase and glucose transporter isoform 4 (GLUT4). However, in 3T3-L1 preadipocytes, EGCG was found to inhibit insulin-stimulated mitogenesis by suppressing the phosphorylation of the insulin receptor-beta and other downstream signaling proteins.

Uric Acid Metabolism and Xanthine (B1682287) Oxidase Inhibition in Model Systems

Preclinical studies have identified EGCG as a potent regulator of uric acid metabolism, primarily through its inhibitory effect on xanthine oxidase (XO).

In vitro, EGCG has been shown to be a competitive inhibitor of xanthine oxidase, with an inhibitory potency similar to that of allopurinol, a medication commonly used to treat gout. By inhibiting XO, EGCG reduces the production of uric acid. Molecular simulations have suggested that EGCG binds near the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme, hindering the substrate's access to the active site.

In vivo studies using a rat model of hyperuricemia demonstrated that EGCG significantly reduced high serum uric acid levels. This effect was attributed to the inhibition of XO activity in both the serum and liver tissues. Beyond inhibiting uric acid production, EGCG was also found to modulate its excretion. In the kidneys of hyperuricemic rats, EGCG increased the expression of the organic anion transporter 1 (OAT1), which is involved in uric acid secretion, and decreased the expression of glucose transporter 9 (GLUT9), a key transporter for uric acid reabsorption. In a mouse model, EGCG was also shown to alter the gut microbiota, which was correlated with changes in serum uric acid levels and the expression of uric acid transporters in the kidney.

Table 3: Preclinical Effects of EGCG on Metabolic Regulation

Metabolic Area Model System Key Mechanistic Findings
Lipid Metabolism Broiler chickens, LMH cells Reduces abdominal fat, serum triglycerides, and LDL-C; Activates AMPK pathway; Downregulates genes for fatty acid synthesis.
Glucose Homeostasis Diabetic mice, High-fat diet rats Improves glucose homeostasis; Inhibits α-amylase and α-glucosidase; Enhances insulin signaling via TLR4 pathway modulation.
Uric Acid Metabolism In vitro enzyme assays, Rat and mouse models of hyperuricemia Competitively inhibits xanthine oxidase; Reduces serum uric acid levels; Modulates renal uric acid transporters (OAT1, GLUT9).

Adipose Mass and Adipogenesis Regulation

(-)-Epigallocatechin gallate (EGCG), the most abundant catechin (B1668976) in green tea, has been a subject of extensive preclinical research for its potential role in managing adipose mass and regulating adipogenesis, the process of preadipocyte differentiation into mature adipocytes. In vitro studies using cell lines such as 3T3-L1 preadipocytes and human mesenchymal stem cells (MSCs) have consistently demonstrated the inhibitory effects of EGCG on adipocyte differentiation. researchwithrutgers.comnih.gov

Research indicates that EGCG can dose-dependently inhibit the accumulation of lipids in maturing preadipocytes. This is achieved through the modulation of key signaling pathways and transcription factors that are pivotal for adipogenesis. For instance, EGCG has been shown to down-regulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are considered master regulators of adipogenesis. researchwithrutgers.comnih.gov By inhibiting these transcription factors, EGCG effectively halts the differentiation program that leads to mature fat cells.

The molecular mechanisms underlying EGCG's anti-adipogenic effects are multifaceted. One identified pathway involves the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade. EGCG has been observed to inhibit this pathway, which in turn affects the phosphorylation of downstream targets like Forkhead box protein O1 (FOXO1), a key participant in adipogenesis. researchwithrutgers.com Furthermore, EGCG has been found to inhibit the Notch1 signaling pathway, which contributes to its ability to reduce the size of lipid droplets and promote the browning of white adipocytes. nih.govresearchgate.net

In vivo studies using animal models of obesity have corroborated these in vitro findings. In high-fat diet-fed mice, treatment with EGCG led to a significant reduction in body weight and adipose tissue mass, with a more pronounced effect on visceral white adipose tissue compared to subcutaneous white adipose tissue. frontiersin.orgmdpi.com Mechanistically, this has been linked to an increase in autophagic flux in white adipose tissue, mediated by the AMP-activated protein kinase (AMPK) signaling pathway. frontiersin.org The anti-obesity effect of EGCG in these models appears to be dependent on Beclin1-dependent autophagy. frontiersin.orgmdpi.com

Beyond inhibiting differentiation, EGCG has also been shown to induce apoptosis in mature adipocytes, further contributing to a reduction in adipose tissue mass. It also suppresses the secretion of adipokines such as tumor necrosis factor-alpha (TNF-α), resistin, and leptin, while also inhibiting glucose uptake in preadipocytes. researchwithrutgers.com

Table 1: Preclinical Effects of (-)-Epigallocatechin Gallate Hydrate (B1144303) on Adipogenesis

Model SystemKey FindingsImplicated MechanismsReference(s)
3T3-L1 preadipocytesInhibited lipid accumulation and adipocyte differentiation.Down-regulation of PPARγ and P-FOXO1; Inhibition of PI3K-AKT signaling. researchwithrutgers.com
Human Mesenchymal Stem Cells (MSCs)Suppressed adipogenic differentiation and lipid droplet formation.Activation of PP2A and suppression of MP via 67LR; Decreased phosphorylation of C/EBPβ. nih.gov
3T3-L1 adipocytesDose-dependently inhibited lipid accumulation; Induced apoptosis in mature adipocytes.-
High-fat diet-induced obese miceReduced visceral adipose tissue mass and body weight; Improved glucose tolerance.Increased autophagic flux in white adipose tissue via AMPK signaling; Beclin1-dependent autophagy. frontiersin.orgmdpi.com
3T3-L1 adipocytesReduced lipid droplet size; Promoted browning of white fat.Inhibition of Notch1 expression. nih.govresearchgate.net
Adipose-derived mesenchymal stem cells (ADMSC)Inhibited differentiation into mature adipocytes.Prevention of PPARγ and C/EBPα expression. nih.gov

Neuroprotective Mechanisms in Preclinical Models

Preclinical research has extensively investigated the neuroprotective potential of (-)-epigallocatechin gallate hydrate, revealing a range of mechanisms through which it may counteract neurodegenerative processes. researchwithrutgers.commdpi.comexplorationpub.com

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. EGCG has demonstrated a potent ability to mitigate neuroinflammatory responses in both in vitro and in vivo models. nih.govfrontiersin.org In studies using microglial cells, the primary immune cells of the central nervous system, EGCG was found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This anti-inflammatory effect is partly achieved by inhibiting the activation of key signaling pathways like the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the nuclear factor-kappa B (NF-κB) pathway. nih.gov

In animal models of high-fat diet-induced obesity, which is associated with hypothalamic inflammation, EGCG treatment led to a marked decrease in the levels of these inflammatory cytokines in the hypothalamus. Furthermore, EGCG has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammatory conditions. nih.gov By modulating microglial activation and reducing the production of inflammatory mediators, EGCG helps to create a less hostile environment for neurons. frontiersin.org

EGCG has been shown to directly promote the survival and resilience of neurons in various preclinical models of neuronal injury. nih.govresearchgate.netsemanticscholar.org In models of ischemic stroke, EGCG treatment improved neurobehavioral outcomes and reduced infarct volume. nih.gov At a cellular level, EGCG protects neurons against glutamate-induced toxicity by alleviating intracellular calcium overload and reducing apoptosis. nih.gov This is achieved through the regulation of the Bcl-2 family of proteins, increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. nih.gov

The neuroprotective effects of EGCG are also linked to its ability to modulate critical cell survival signaling pathways. Pre-treatment with EGCG has been shown to restore the corticosterone-induced decrease in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol-3 kinase/protein kinase B (PI3K/Akt). semanticscholar.org These pathways are crucial for regulating cell survival and growth. By activating these pro-survival pathways, EGCG enhances the capacity of neurons to withstand stressful conditions and toxic insults. researchgate.netsemanticscholar.org

Beyond protecting existing neurons, EGCG has been found to promote processes that are fundamental to learning and memory, namely synaptic plasticity and neurogenesis. In studies using hippocampal slices from mice, EGCG significantly enhanced high-frequency stimulation-evoked long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov

EGCG has also been shown to promote adult hippocampal neurogenesis, the process by which new neurons are generated in the adult brain. nih.govresearchgate.net In adult mice, EGCG treatment increased the proliferation of neural progenitor cells in the dentate gyrus of the hippocampus. nih.gov This effect is associated with the activation of the Sonic hedgehog (Shh) signaling pathway, a critical regulator of neural development and adult neurogenesis. nih.gov The promotion of neurogenesis by EGCG has been linked to improved spatial cognition in mice. nih.gov Furthermore, EGCG has been observed to increase the survival of new neurons and promote the elaboration of their dendritic trees, suggesting an enhancement of their integration into neural circuits. researchgate.net

Table 2: Neuroprotective Mechanisms of this compound in Preclinical Models

MechanismModel SystemKey FindingsImplicated PathwaysReference(s)
Mitigation of Neuroinflammation Palmitic acid-stimulated BV-2 microglia and high-fat diet-induced obese miceSuppressed production of TNF-α, IL-6, and IL-1β.JAK2/STAT3 signaling pathway.
In vitro microglia modelsInhibited iNOS and COX-2 activity; Modulated M1/M2 microglial polarization.- nih.gov
Lipopolysaccharide (LPS)-activated BV-2 microgliaReduced release of IL-6 and production of nitric oxide.Downregulation of mTOR, NF-κB2, STAT1, Akt3. mdpi.com
Promotion of Neuronal Survival Animal model of ischemic stroke and glutamate-exposed neuronsImproved neurobehavioral deficits; Reduced neuronal cell death and intracellular calcium overload.Regulation of Bcl-2 family proteins and caspase-3; Modulation of hippocalcin (B1178934) expression. nih.gov
Corticosterone-induced primary hippocampal neuronsAmeliorated neuronal injuries.Restoration of ERK1/2 and PI3K/AKT signaling. semanticscholar.org
Adult male Balb/C miceIncreased neuronal survival and decreased apoptosis.Increased phospho-Akt levels. researchgate.net
Synaptic Plasticity & Neurogenesis Mouse hippocampal slicesSignificantly enhanced long-term potentiation (LTP).- nih.gov
Adult hippocampal neural progenitor cells and adult miceIncreased neural progenitor cell proliferation; Improved spatial cognition.Sonic hedgehog (Shh) signaling pathway. nih.gov

Immunomodulatory Properties in Experimental Systems

The immunomodulatory effects of this compound have been documented in various experimental systems, highlighting its potential to influence both innate and adaptive immune responses. nih.govnih.gov

EGCG has been shown to exert a significant influence on the function of various immune cells, with a particularly notable effect on T cells. nih.gov In human primary T cells, EGCG has been demonstrated to suppress the production of several key cytokines upon activation, including interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). researchgate.net This suppression is mediated, at least in part, through the inactivation of the activator protein-1 (AP-1) DNA-binding activity via the ERK and JNK signaling pathways, but not the p38 MAPK pathway. researchgate.net

Furthermore, EGCG can affect the differentiation of naive CD4+ T cells into different effector subsets, which is a critical factor in the pathogenesis of autoimmune diseases. nih.gov By modulating the balance of T helper cell subsets, EGCG may help to temper excessive inflammatory responses. In high-fat diet-fed mice, EGCG has been shown to alleviate inflammation by regulating T cell-mediated immunity in the ileum. frontiersin.org

Table 3: Immunomodulatory Effects of this compound

Experimental SystemKey FindingsImplicated MechanismsReference(s)
Human primary T cellsSuppressed production of IL-2, IL-4, TNF-α, and INF-γ.Inactivation of AP-1 through ERK and JNK pathways. researchgate.net
Naive CD4(+) T cellsAffects differentiation into different effector subsets.- nih.gov
High-fat diet-fed mice (ileum)Alleviated inflammation stress.Regulation of T cell-mediated immunity and IgA production. frontiersin.org
Various cell modelsInhibition of NF-κB activation.- nih.gov

Macrophage Polarization Modulation

This compound (EGCG), a major polyphenol found in green tea, has been shown in preclinical studies to modulate the polarization of macrophages, key cells of the innate immune system. Macrophages can adopt different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between these two is crucial in the progression and resolution of inflammatory conditions.

In vitro experiments have demonstrated that EGCG can directly influence macrophage polarization. Studies using cell lines like RAW264.7 and primary macrophages have shown that EGCG treatment inhibits the polarization of macrophages towards the M1 phenotype, which is typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov This suppression of M1 polarization is marked by a decrease in the expression of M1-associated pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). nih.gov

Conversely, EGCG has been observed to promote the polarization of macrophages towards the M2 phenotype. nih.gov This is evidenced by an increased expression of M2 markers like Arginase-1 (Arg-1), Ym-1, and the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This shift from an M1 to an M2 phenotype suggests a potential mechanism by which EGCG may contribute to the resolution of inflammation.

The mechanistic underpinnings of EGCG's effect on macrophage polarization are multifaceted. One proposed mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression. nih.gov Additionally, EGCG has been found to interfere with the metabolic reprogramming of macrophages, specifically by inhibiting glycolysis, a metabolic pathway that is upregulated in M1 macrophages. nih.gov Another significant pathway implicated is the induction of Krüppel-like factor 4 (KLF4), a transcription factor that plays a critical role in promoting M2 polarization. nih.gov Furthermore, EGCG has been shown to attenuate the inflammatory response in macrophages by targeting the Notch signaling pathway. nih.gov

In vivo studies in animal models of inflammatory diseases, such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and acute lung injury, have corroborated these in vitro findings. nih.govnih.gov In these models, administration of EGCG was associated with a reduction in disease severity, which correlated with a decrease in M1 macrophages and an increase in M2 macrophages in the affected tissues. nih.govnih.gov

Table 1: Effects of this compound on Macrophage Polarization Markers

Marker Type Marker Effect of EGCG Implicated Signaling Pathway Reference
M1 (Pro-inflammatory) iNOS Decreased NF-κB, KLF4 nih.govnih.gov
M1 (Pro-inflammatory) IL-1β Decreased NF-κB nih.gov
M1 (Pro-inflammatory) COX-2 Decreased nih.govnih.gov
M2 (Anti-inflammatory) Arg-1 Increased KLF4 nih.govnih.gov
M2 (Anti-inflammatory) Ym-1 Increased KLF4 nih.govnih.gov
M2 (Anti-inflammatory) IL-10 Increased nih.gov

Antimicrobial and Antiviral Activity in Preclinical Settings

Preclinical research has highlighted the potential of this compound to act as an anti-infective agent by targeting bacterial virulence rather than bacterial growth. This approach is of significant interest as it may reduce the selective pressure for the development of antibiotic resistance.

A key aspect of EGCG's antivirulence activity is its ability to inhibit biofilm formation in a wide range of bacteria. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. EGCG has been shown to interfere with biofilm formation in pathogens such as Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Streptococcus mutans. nih.govcapes.gov.br The mechanisms underlying this inhibition are varied and include the interference with the assembly of amyloid fibers and the production of cellulose (B213188), which are critical components of the biofilm matrix in some bacteria. nih.gov Furthermore, EGCG has been found to disrupt quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov

In addition to its anti-biofilm properties, EGCG can directly interfere with bacterial virulence factors. For instance, in Salmonella enterica serovar Typhimurium, EGCG has been shown to inhibit the activity of type III protein effectors. nih.gov The type III secretion system is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins into host cells, leading to the manipulation of host cellular processes to the bacterium's advantage. By inhibiting these effectors, EGCG significantly reduces the invasion of S. Typhimurium into host epithelial cells. nih.gov

Studies on Shigella flexneri, another invasive intestinal pathogen, have demonstrated that EGCG can disrupt the bacterial cell morphology and interfere with protein synthesis. researchgate.netsemanticscholar.org It has also been shown to inhibit the formation of the extracellular polysaccharide component of the biofilm in this bacterium. researchgate.netmdpi.com

Table 2: Antimicrobial Actions of this compound in Preclinical Models

Bacterial Species Virulence Factor/Process Targeted Mechanism of Action Reference
Pseudomonas aeruginosa Biofilm formation, Quorum sensing Inhibition of C4-AHL production nih.gov
Escherichia coli Biofilm formation Interference with amyloid curli fibers and cellulose synthesis nih.govnih.gov
Staphylococcus aureus Biofilm formation Impairment of initial attachment nih.gov
Streptococcus mutans Biofilm formation, Glucosyltransferase activity Inhibition of exopolysaccharide production capes.gov.br
Salmonella Typhimurium Type III secretion system, Host cell invasion Inhibition of effector protein activity nih.gov
Shigella flexneri Biofilm formation, Cell morphology Disruption of cell morphology and protein synthesis researchgate.netsemanticscholar.org

This compound has been the subject of numerous preclinical studies investigating its antiviral properties, with a particular focus on the human immunodeficiency virus type 1 (HIV-1). These studies have revealed that EGCG can interfere with multiple stages of the HIV-1 life cycle.

A primary mechanism of EGCG's anti-HIV-1 activity is the inhibition of viral entry into host cells. EGCG has been shown to bind with high affinity to the CD4 molecule on the surface of T-cells, which serves as the primary receptor for HIV-1. nih.gov This binding occurs in the same pocket on the D1 domain of CD4 that the HIV-1 envelope glycoprotein (B1211001) gp120 uses for attachment. nih.gov By occupying this site, EGCG effectively blocks the interaction between gp120 and CD4, a critical first step for viral entry. nih.govnih.govnih.gov This inhibition of attachment has been observed at physiologically relevant concentrations of EGCG and is effective against a broad spectrum of HIV-1 subtypes. nih.govnih.gov

Beyond blocking the initial attachment, EGCG has also been reported to inhibit the activity of HIV-1 reverse transcriptase (RT). nih.gov Time-of-addition assays have indicated that EGCG's inhibitory profile is similar to that of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov It is suggested that EGCG acts as an allosteric inhibitor of RT, meaning it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces its enzymatic activity. nih.gov This mechanism is distinct from that of currently approved NNRTIs. nih.gov

Furthermore, some studies have suggested that EGCG can interfere with membrane fusion mediated by the gp41 envelope glycoprotein, another crucial step in viral entry. nih.gov In the context of sexual transmission, EGCG has been shown to counteract the enhancement of HIV-1 infection mediated by semen-derived amyloid fibrils. nih.gov

Table 3: Antiviral Mechanisms of this compound against HIV-1

Target in HIV-1 Life Cycle Mechanism of Action Reference
Viral Entry (Attachment) Binds to CD4 receptor, inhibiting gp120 attachment nih.govnih.govnih.gov
Viral Replication Allosteric inhibition of reverse transcriptase nih.gov
Viral Entry (Fusion) Potential interference with gp41-mediated membrane fusion nih.gov
Infection Enhancement Counteracts semen-mediated enhancement of infection nih.gov

Advanced Development and Delivery Strategies for Epigallocatechin Gallate Hydrate

Nanotechnology-Based Delivery Systems for Enhanced Cellular Bioavailability and Targeted Delivery

Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles (SLNs))

Lipid-based nanoparticles are a leading strategy for improving EGCG delivery due to their biocompatibility and ability to encapsulate and protect the molecule. These carriers can shield EGCG from harsh environmental conditions, such as the pH of the gastrointestinal tract, which can otherwise lead to its degradation and loss of bioactivity.

Liposomes are vesicular structures made of one or more phospholipid bilayers surrounding an aqueous core. This structure makes them highly versatile, capable of encapsulating hydrophilic compounds like EGCG. Liposomal formulations have been shown to enhance the stability of EGCG, improve its sustained release, and increase its intracellular content in target cells. For instance, modifying liposomes by incorporating gelatin into the core has been shown to significantly improve the entrapment efficiency and sustained release of EGCG compared to conventional liposomes. The addition of components like phosphatidylserine (B164497) and vitamin E to liposomal formulations can result in smaller, more stable particles with higher encapsulation efficiency and the ability to protect EGCG from oxidation.

Solid Lipid Nanoparticles (SLNs) are produced from lipids that are solid at room and body temperature, such as cocoa butter or glyceryl monostearate. They offer a stable matrix that effectively protects EGCG from chemical degradation and provides a controlled, sustained release. Research has demonstrated that encapsulating EGCG in SLNs can significantly enhance its stability and bioavailability. Studies developing SLNs for EGCG have reported high encapsulation efficiencies, with some formulations reaching over 80%. These EGCG-loaded SLNs have shown a slow and sustained release pattern, which is crucial for maintaining therapeutic levels over time.

FeatureLiposomesSolid Lipid Nanoparticles (SLNs)
Core Structure Aqueous CoreSolid Lipid Matrix
Primary Advantage High versatility for encapsulating hydrophilic molecules like EGCG; can be modified to enhance stability and release.High stability, excellent protection against chemical degradation, and potential for large-scale production.
Composition Phospholipid bilayers, often with cholesterol or other modifiers.Solid lipids (e.g., glyceryl monostearate, Precirol® ATO 5) stabilized by surfactants.
Reported EGCG Encapsulation Efficiency Varies widely, with some studies reporting over 90%.Generally high, with studies showing efficiencies around 80-90%.
Release Profile Can be tailored for sustained release, though conventional liposomes may exhibit burst release.Typically provides a slow and sustained release of the encapsulated compound.

Metal-Based and Carbohydrate-Based Nanocarriers

Beyond lipids, other classes of materials are being harnessed to create effective nanocarriers for EGCG, each offering distinct advantages.

Metal-Based Nanoparticles , particularly gold nanoparticles (AuNPs), have been extensively studied for EGCG delivery. EGCG can act as both a reducing agent to synthesize AuNPs from gold salts and a capping agent to stabilize the resulting nanoparticles. This dual role simplifies the fabrication process. The conjugation of EGCG to AuNPs has been shown to protect the molecule, preserve its antioxidant activity, and enhance its stability. In some cases, the antioxidant capacity of EGCG is even improved upon conjugation with AuNPs. These EGCG-functionalized AuNPs have demonstrated the ability to inhibit cancer cell growth more effectively than free EGCG.

Carbohydrate-Based Nanocarriers utilize natural, biocompatible, and biodegradable polymers like chitosan (B1678972) and alginate.

Chitosan , a positively charged polysaccharide, is one of the most widely used materials for EGCG delivery. It can form nanoparticles with the negatively charged EGCG through electrostatic interactions. These chitosan nanoparticles have been shown to enhance the intestinal absorption of EGCG. Studies have demonstrated that encapsulating EGCG in chitosan-based nanoparticles improves its stability in simulated gastrointestinal conditions and can increase its plasma concentration compared to free EGCG.

Alginate , a negatively charged polysaccharide, can also be used to create hydrogel nanoparticles for encapsulating hydrophilic compounds like EGCG. Alginate-based systems are effective in providing a sustained and prolonged release of the encapsulated agent. Often, alginate is used in combination with chitosan to form a more stable polyelectrolyte complex that further protects EGCG.

These diverse materials offer a broad toolkit for designing nanocarriers tailored to the specific challenges of EGCG delivery.

Surface Functionalization and Ligand-Mediated Targeting Strategies (e.g., peptides, aptamers)

To improve the therapeutic precision of EGCG, nanocarriers can be engineered with targeting moieties on their surface. This strategy, known as active targeting, aims to direct the EGCG-loaded nanoparticles to specific cells or tissues, thereby increasing the local concentration of the compound at the site of action and minimizing exposure to healthy tissues.

This is often achieved by attaching ligands—molecules that bind to specific receptors that are overexpressed on target cells, such as cancer cells. Common ligands used for this purpose include:

Peptides: Short chains of amino acids can be designed to bind with high affinity to specific cell surface receptors. For example, a nanocarrier could be functionalized with a peptide that targets a receptor commonly found on breast cancer cells, guiding the EGCG payload to the tumor.

Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures, allowing them to bind to a wide range of targets, including proteins and cells, with high specificity.

Other Ligands: Molecules like folic acid are also used, as many cancer cells have an increased number of folate receptors on their surface compared to normal cells.

By functionalizing the surface of nanoparticles, researchers can create "smart" delivery systems that actively seek out their intended target, which is a significant advancement over passive accumulation in tissues.

Self-Assembly Technologies for Nanoparticle Formation and Controlled Release

Self-assembly is a powerful, bottom-up approach where individual molecules spontaneously organize into well-defined, stable nanostructures driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and hydrophobic interactions. This method is increasingly used to create sophisticated nanocarriers for EGCG.

For instance, EGCG can self-assemble with biocompatible polymers like chitosan and gelatin to form stable nanoparticles. This process can be finely controlled by adjusting parameters such as pH, temperature, and the ratio of the components, allowing for the tuning of nanoparticle size, stability, and drug-loading capacity.

A key advantage of self-assembled systems is their potential for controlled, stimuli-responsive release. These nanocarriers can be designed to be stable under normal physiological conditions but to disassemble and release their EGCG payload in response to specific triggers within a target microenvironment. For example, some nanoparticles are engineered to be sensitive to the lower pH commonly found in tumor tissues. When the nanoparticle reaches the acidic tumor microenvironment, its structure is disrupted, leading to the localized release of EGCG. This on-demand release mechanism enhances the therapeutic efficacy while reducing systemic exposure.

Computational Biology and In Silico Approaches in EGCG Research

Computational biology and in silico (computer-based) modeling have become indispensable tools for accelerating research into the mechanisms of action of (-)-Epigallocatechin (B1671488) gallate hydrate (B1144303). These methods allow scientists to simulate and predict complex biological interactions at a molecular level, providing insights that can guide and refine laboratory experiments.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Understanding how EGCG interacts with specific proteins is crucial to elucidating its biological effects. Molecular docking and molecular dynamics simulations are powerful computational techniques used for this purpose.

Molecular Docking predicts the preferred orientation of a ligand (EGCG) when it binds to a target protein, fitting it into the protein's binding site like a key in a lock. This process helps to:

Identify potential protein targets for EGCG.

Predict the binding affinity between EGCG and a protein.

Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the EGCG-protein complex.

Molecular Dynamics (MD) Simulations provide a more dynamic view of these interactions. After an initial binding pose is predicted by docking, MD simulations model the movements and conformational changes of both the EGCG molecule and the protein over time. These simulations can:

Assess the stability of the predicted binding pose.

Reveal how the protein's shape might change upon binding to EGCG.

Provide a more accurate estimation of the binding energy.

Together, these techniques offer a detailed, atom-level understanding of how EGCG interacts with its protein targets, helping to explain its mechanisms of action.

Computational MethodPrimary FunctionKey Insights for EGCG Research
Molecular Docking Predicts the static binding pose of EGCG to a protein target.Identification of potential protein targets, prediction of binding sites, and visualization of key intermolecular interactions.
Molecular Dynamics (MD) Simulation Simulates the movement and interaction of the EGCG-protein complex over time.Assessment of binding stability, analysis of conformational changes upon binding, and refinement of binding energy calculations.

In Silico Modeling of EGCG's Effects on Cellular Microenvironments

Beyond single protein interactions, computational models can be used to simulate the broader impact of EGCG on complex biological systems, such as cellular microenvironments. These in silico models integrate vast amounts of data from genomics, proteomics, and metabolomics to create a holistic view of cellular processes.

Systems biology approaches can be used to construct detailed models of cellular signaling pathways known to be involved in processes like cell growth, inflammation, and apoptosis. By introducing EGCG into these virtual systems, researchers can predict its downstream effects on the entire network. This can help to:

Identify the key signaling pathways modulated by EGCG.

Generate new, testable hypotheses about the compound's multifaceted biological activities.

These large-scale simulations are instrumental in untangling the complex web of interactions through which EGCG exerts its effects, guiding the design of future studies and therapeutic applications.

Concluding Perspectives in Epigallocatechin Gallate Hydrate Research

Translational Challenges in Mechanistic Understanding

A primary obstacle in EGCG research is the marked discrepancy often observed between results from in vitro (cell culture) studies and in vivo (animal and human) models. mdpi.comresearchgate.netmdpi.com While laboratory assays frequently demonstrate potent biological activities, these effects are not always replicated in living organisms. researchgate.net This gap stems from several complex factors that hinder the direct translation of mechanistic insights.

The foremost challenge is the inherently low bioavailability and stability of EGCG. researchgate.netnih.gov Several factors contribute to this issue:

Physicochemical Instability: EGCG is highly susceptible to degradation under various conditions. nih.govnih.gov It undergoes autooxidation and epimerization, particularly in aqueous environments with neutral or alkaline pH, elevated temperatures, and in the presence of oxygen or certain metal ions. mdpi.comresearchgate.netnih.govnih.gov This instability not only reduces the amount of active compound available but can also lead to the formation of degradation products with potentially different biological activities. researchgate.net

Gastrointestinal Fate: Following oral ingestion, EGCG faces a harsh environment. The acidic pH of the stomach is relatively favorable for its stability, but the neutral to alkaline conditions of the intestines promote its degradation. nih.gov A significant portion of ingested EGCG is not absorbed in the small intestine and passes to the large intestine, where it is extensively metabolized by the gut microbiota into smaller phenolic compounds like 5-(3,5-dihydroxyphenyl)−4-hydroxyvaleric acid and gallic acid. mdpi.comnih.gov

Metabolism and Excretion: Once absorbed, EGCG undergoes rapid metabolic modification, including glucuronidation and sulfation, which facilitates its excretion from the body. nih.gov This rapid clearance means that sustaining therapeutically relevant concentrations in the bloodstream and target tissues is difficult. nih.gov

The translation from simplified in vitro systems to the dynamic complexity of a living organism presents another layer of difficulty. sygnaturediscovery.comresearchgate.net In vitro models lack the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) processes that govern a compound's activity in vivo. nih.gov Furthermore, the constant concentration of EGCG used in cell culture experiments does not reflect the fluctuating plasma levels seen after oral administration in living beings. nih.gov These differences make it challenging to accurately predict the efficacy and mechanisms of EGCG in a whole-organism context.

Challenge Area Specific Factors Impact on Translational Research
Bioavailability & Stability Low intestinal absorption; rapid metabolism and efflux. mdpi.comnih.govDiscrepancy between effective in vitro concentrations and achievable in vivo levels. nih.gov
Physicochemical Instability Degradation due to pH, temperature, oxygen, and metal ions. mdpi.comresearchgate.netnih.govReduced potency and formation of potentially confounding degradation byproducts. researchgate.net
Gut Microbiota Interaction Microbial degradation into different metabolites. mdpi.comnih.govThe systemic effects may be due to metabolites rather than EGCG itself, complicating mechanistic analysis.
In Vitro vs. In Vivo Models Lack of ADME processes in cell culture; static vs. dynamic concentrations. sygnaturediscovery.comnih.govDifficulty in extrapolating cellular mechanisms to predict systemic outcomes in complex organisms. researchgate.net

Future Directions for Fundamental and Applied Research on (-)-Epigallocatechin (B1671488) Gallate Hydrate (B1144303)

Overcoming the aforementioned challenges requires a multi-pronged approach, encompassing both fundamental and applied research. Future investigations are poised to refine our understanding of EGCG and unlock its full potential.

Fundamental Research: Future fundamental studies should continue to elucidate the precise molecular mechanisms underlying EGCG's biological effects and its instability.

Mechanism of Action: While many cellular targets and pathways affected by EGCG have been identified, a deeper understanding of its interaction with specific receptors, enzymes, and signaling cascades is needed. nih.govnih.gov Research should focus on clarifying how EGCG modulates gene expression, signal transduction, and other cellular functions at physiologically relevant concentrations. researchgate.net

Stabilization Chemistry: A fundamental understanding of the chemical reactions leading to EGCG degradation is crucial for developing effective stabilization strategies. nih.gov Theoretical and experimental studies on its interaction with other molecules, such as the stabilizing effect observed with sucrose, could provide a basis for creating more robust formulations. nih.gov

Applied Research: Applied research will be critical for translating EGCG's potential into tangible products and applications. The primary goal is to enhance its stability and bioavailability.

Novel Delivery Systems: Encapsulation technologies are a promising strategy to protect EGCG from degradation and improve its absorption. nih.gov Approaches using nanoparticles, nano-emulsions, and liposomes have shown potential in enhancing the delivery and efficacy of EGCG. mdpi.comnih.gov Further development of these systems is needed to optimize release profiles and targeting.

Structural Modification: Chemical modification of the EGCG molecule to create prodrugs, such as acetylated or glycosylated derivatives, is a key area of future research. mdpi.comnih.gov These modifications can improve stability, increase lipophilicity for better absorption, and may be designed to release the active EGCG molecule at the target site. mdpi.comnih.gov

Co-administration Strategies: Investigating the co-administration of EGCG with other compounds that can inhibit its metabolic degradation or enhance its absorption is a viable approach. researchgate.net For instance, certain substances can inhibit the enzymes responsible for EGCG's glucuronidation in the intestine. researchgate.net

New Applications: Beyond health supplements, the unique properties of EGCG lend themselves to other applications. For example, its antioxidant and antimicrobial characteristics are being explored for use in materials science, such as creating bioactive coatings for medical devices like dental implants to improve their long-term success. nih.gov

Research Area Focus Potential Outcomes
Fundamental Deeper mechanistic studies on EGCG and its metabolites. nih.govClearer understanding of how EGCG works in the body, identifying the most active molecular forms.
Fundamental Chemistry of EGCG degradation and stabilization. nih.govRational design of stable formulations and derivatives.
Applied Development of advanced delivery systems (e.g., nanotechnology). nih.govnih.govImproved bioavailability, enabling lower and more effective concentrations for clinical use. nih.gov
Applied Structural modification and prodrug synthesis. mdpi.comEnhanced stability and targeted delivery of EGCG. nih.gov
Applied Exploration of novel applications (e.g., bioactive materials). nih.govExpansion of EGCG use into new fields like biomedical engineering.

By systematically addressing these translational challenges and pursuing targeted future research, the scientific community can bridge the gap between the promising laboratory findings and the practical application of (-)-Epigallocatechin gallate hydrate.

Q & A

Q. What are the standard protocols for handling and storing EGCG to ensure experimental reproducibility?

EGCG is light-sensitive and hygroscopic, requiring storage at 2–8°C in tightly sealed, light-protected containers to prevent degradation . Solutions should be prepared in deionized water or ethanol (≥95% purity) immediately before use to minimize oxidation . For long-term stability, lyophilized EGCG stored at -80°C retains >95% purity for six months . Key handling precautions include using chemical-resistant gloves (nitrile) and working under inert gas (e.g., nitrogen) to limit air exposure .

Q. How can researchers determine the solubility of EGCG in different solvents for in vitro assays?

EGCG solubility varies by solvent polarity and pH. In aqueous solutions, it is sparingly soluble at neutral pH but more soluble in acidic buffers (e.g., pH 3.0) or organic solvents like ethanol (50–100 mg/mL) . A validated method involves dissolving EGCG in heated (60°C) deionized water with sonication for 15 minutes, followed by filtration (0.22 µm) to remove undissolved particles . Solubility

SolventSolubility (mg/mL)Conditions
Water5–1025°C, pH 7.0
Ethanol50–10025°C, 95% purity
DMSO>20025°C

Source: Adapted from

Q. What are the recommended methods for quantifying EGCG concentration in biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard, using a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) . For cell culture or plasma samples, liquid-liquid extraction with ethyl acetate improves recovery rates (>85%) . Mass spectrometry (LC-MS/MS) is preferred for low-concentration detection (limit of quantitation: 0.1 ng/mL) .

Advanced Research Questions

Q. How can conflicting data on EGCG’s antioxidant vs. pro-oxidant effects be resolved in experimental design?

EGCG exhibits dose- and context-dependent redox behavior. At low concentrations (1–10 µM), it acts as an antioxidant via direct radical scavenging (e.g., ABTS⁺ assay, IC₅₀ = 2.5 µM) . Above 50 µM, pro-oxidant effects dominate due to Fenton reaction catalysis in the presence of Fe²⁺/Cu²⁺ . To mitigate contradictions:

  • Pre-treat samples with metal chelators (e.g., EDTA).
  • Use physiologically relevant doses (≤10 µM for cellular studies).
  • Validate findings with orthogonal assays (e.g., DCFH-DA for ROS vs. glutathione depletion assays) .

Q. What methodologies are effective for studying EGCG’s inhibition of bacterial type III secretion systems (T3SS)?

In vitro models using enteropathogenic E. coli or Salmonella are common. Key steps include:

  • Pre-incubating bacteria with EGCG (5–20 µM) for 1 hour before infection .
  • Quantifying T3SS effector proteins (e.g., EspB, Tir) via Western blot or ELISA .
  • Validating inhibition using gentamicin protection assays to measure bacterial invasion of host cells . Note: EGCG’s polyphenol structure disrupts bacterial membrane integrity, confounding results; include controls with non-T3SS inhibitors (e.g., chloramphenicol) .

Q. How can multi-omics approaches elucidate EGCG’s pleiotropic mechanisms in cancer models?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map EGCG’s targets:

  • Transcriptomics: Identify downregulated oncogenes (e.g., MYC, VEGF) in EGCG-treated cell lines .
  • Proteomics: Detect changes in apoptosis regulators (e.g., Bcl-2 suppression, Bax activation) .
  • Metabolomics: Profile TCA cycle intermediates to assess metabolic reprogramming . Use pathway enrichment tools (e.g., KEGG, GO) to link datasets, prioritizing nodes with cross-omics concordance .

Q. What strategies address EGCG’s low bioavailability in preclinical pharmacokinetic studies?

Bioavailability limitations (<5% in rodents) stem from poor intestinal absorption and rapid methylation by COMT . Solutions:

  • Co-administer with piperine (10 mg/kg) to inhibit glucuronidation .
  • Use nanoparticle formulations (e.g., chitosan-coated liposomes) to enhance plasma half-life .
  • Employ deuterated EGCG analogs to slow hepatic metabolism .

Data Contradiction Analysis

Q. Why do studies report divergent outcomes on EGCG’s cardioprotective effects?

Variability arises from model differences (e.g., in vitro vs. in vivo), dosing regimens, and endpoint selection. For example:

  • In vitro: EGCG (10 µM) reduces oxidized LDL uptake in macrophages .
  • In vivo: High oral doses (50 mg/kg) in mice show no benefit due to rapid clearance . Resolution: Use isotopic tracing (¹⁴C-EGCG) to correlate tissue distribution with functional outcomes .

Methodological Best Practices

  • Sample Preparation : Avoid freeze-thaw cycles; EGCG degrades after >2 cycles .
  • Negative Controls : Include gallic acid or epicatechin to isolate EGCG-specific effects .
  • Ethical Reporting : Disclose purity (>98% HPLC) and batch variability in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Epigallocatechin gallate hydrate
Reactant of Route 2
Reactant of Route 2
(-)-Epigallocatechin gallate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.